molecular formula C14H9FO2 B175712 3-Fluorodibenz[b,e]oxepin-11(6H)-one CAS No. 114312-48-0

3-Fluorodibenz[b,e]oxepin-11(6H)-one

Cat. No.: B175712
CAS No.: 114312-48-0
M. Wt: 228.22 g/mol
InChI Key: BZAIXEGWNRZEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorodibenz[b,e]oxepin-11(6H)-one is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The dibenzo[b,e]oxepine structure is a privileged framework found in compounds with a wide range of biological activities . This specific fluoro-substituted derivative serves as a key synthetic intermediate in the development of novel therapeutic agents. Research indicates that dibenzo[b,e]oxepine-based compounds are investigated for their potential as mineralocorticoid receptor antagonists, with applications in targeting conditions such as hypertension, congestive heart failure, and chronic kidney disease . Furthermore, the structural motif is being explored in the synthesis of advanced photoswitchable molecules for photopharmacology, where combining the dibenzo[b,e]oxepine system with fluorine-substituted azobenzenes allows for the optical control of biological activity, such as in the development of new agents that interact with tubulin . The incorporation of a fluorine atom at the 3-position can fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for constructing more complex, biologically active molecules for research purposes .

Properties

IUPAC Name

3-fluoro-6H-benzo[c][1]benzoxepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO2/c15-10-5-6-12-13(7-10)17-8-9-3-1-2-4-11(9)14(12)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAIXEGWNRZEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454325
Record name 3-fluorodibenzo[b,e]oxepin-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114312-48-0
Record name 3-fluorodibenzo[b,e]oxepin-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 3-Fluorodibenz[b,e]oxepin-11(6H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dibenz[b,e]oxepin-11(6H)-one core structure is a key pharmacophore found in various biologically active compounds, including antidepressants like Doxepin.[1] The introduction of a fluorine atom at the 3-position is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This guide outlines the general synthetic and analytical methodologies that would be employed to confirm the structure of 3-Fluorodibenz[b,e]oxepin-11(6H)-one.

Synthesis

The synthesis of dibenz[b,e]oxepin-11(6H)-one derivatives can be achieved through several routes. A common approach involves the intramolecular cyclization of a precursor molecule. For instance, a plausible synthesis for the parent compound, dibenz[b,e]oxepin-11(6H)-one, involves the reaction of 2-(phenoxymethyl)benzoic acid.[2] To synthesize the 3-fluoro derivative, a similar strategy would be employed, starting with appropriately fluorinated precursors.

Generalized Experimental Protocol for Synthesis:

A mixture of the appropriate 2-(phenoxymethyl)benzoic acid derivative, a coupling agent (e.g., a carbodiimide or thionyl chloride), and a suitable solvent (e.g., dichloromethane or toluene) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired dibenz[b,e]oxepin-11(6H)-one derivative.

Structure Elucidation Workflow

The definitive identification of the synthesized compound relies on a combination of spectroscopic techniques. The general workflow for the structure elucidation is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, 19F) Purification->NMR Data_Analysis Spectra Interpretation & Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

A generalized workflow for the structure elucidation of a synthesized compound.

Spectroscopic Data and Analysis

The following tables summarize the expected spectroscopic data for this compound, based on the known data for the parent compound and general principles of spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 1: Expected Mass Spectrometry Data

IonExpected m/z
[M]+228.06
[M-CO]+200.06
[M-CHO]+199.06

Generalized Experimental Protocol for MS:

Mass spectra are typically recorded on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph. The ionization energy is typically set to 70 eV.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected Infrared Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ketone)~1680
C-O-C (ether)~1250
C-F~1100-1000
Aromatic C-H~3100-3000
Aliphatic C-H~2900-2800

Generalized Experimental Protocol for IR:

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a fluorinated compound, ¹⁹F NMR is also crucial.

Table 3: Expected ¹H NMR Data (in CDCl₃, δ in ppm)

ProtonExpected Chemical ShiftMultiplicity
Aromatic H7.0 - 8.0m
-CH₂-~5.0s

Table 4: Expected ¹³C NMR Data (in CDCl₃, δ in ppm)

CarbonExpected Chemical Shift
C=O~190
Aromatic C110 - 160
-CH₂-~70

Table 5: Expected ¹⁹F NMR Data (in CDCl₃, δ in ppm)

FluorineExpected Chemical Shift
Ar-F-110 to -120

Generalized Experimental Protocol for NMR:

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and a small amount of tetramethylsilane (TMS) is added as an internal standard.

Molecular Structure and Fragmentation

The core structure of dibenz[b,e]oxepin-11(6H)-one consists of a seven-membered central ring fused to two benzene rings.

The chemical structure and a hypothetical MS fragmentation pattern.

Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure diagram.

Conclusion

The structure elucidation of this compound would follow a standard and rigorous process involving synthesis, purification, and comprehensive spectroscopic analysis. While specific data for this particular molecule is not currently available, the methodologies and expected data outlined in this guide provide a solid framework for its characterization. The combined data from MS, IR, and multi-nuclear NMR would be essential to unequivocally confirm the identity and purity of the target compound.

References

Spectroscopic Data of 3-Fluorodibenz[b,e]oxepin-11(6H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorodibenz[b,e]oxepin-11(6H)-one is a fluorinated derivative of the dibenz[b,e]oxepin-11(6H)-one core structure. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities. The incorporation of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of the parent molecule, potentially enhancing its therapeutic profile. This technical guide provides a summary of the available spectroscopic data for this compound, which is crucial for its unambiguous identification and characterization.

Spectroscopic Data

Precise, experimentally determined spectroscopic data for this compound could not be located in the reviewed literature. However, the following tables provide representative data for analogous dibenz[b,e]oxepin-11(6H)-one derivatives, which can be used for comparative purposes.

Table 1: Representative ¹H NMR Spectroscopic Data of Dibenz[b,e]oxepin-11(6H)-one Analogs

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.85 - 7.15m-Aromatic Protons
5.10s-CH₂

Note: The chemical shifts for the aromatic protons in this compound would be expected to show characteristic splitting patterns due to fluorine-proton coupling.

Table 2: Representative ¹³C NMR Spectroscopic Data of Dibenz[b,e]oxepin-11(6H)-one Analogs

Chemical Shift (δ) ppmAssignment
185.1C=O (Ketone)
163.4 - 102.1Aromatic Carbons
72.5CH₂

Note: The carbon spectrum of this compound would exhibit characteristic C-F coupling constants for the carbon atom directly attached to fluorine and for adjacent carbons.

Table 3: Representative IR Spectroscopic Data of Dibenz[b,e]oxepin-11(6H)-one Analogs

Wavenumber (cm⁻¹)Assignment
~1650C=O Stretching (Ketone)
~1600, ~1480Aromatic C=C Stretching
~1250C-O-C Stretching (Ether)

Note: The IR spectrum of this compound would also show a strong absorption band corresponding to the C-F stretching vibration, typically in the 1100-1000 cm⁻¹ region.

Table 4: Representative Mass Spectrometry Data of Dibenz[b,e]oxepin-11(6H)-one Analogs

m/zAssignment
[M]+Molecular Ion
[M-CO]+Fragment ion (loss of carbonyl group)

Note: For this compound, the molecular ion peak would be observed at m/z corresponding to the molecular weight of C₁₄H₉FO₂. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of dibenz[b,e]oxepin-11(6H)-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Standard pulse sequences are used to obtain the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain the carbon spectrum. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for carbonyl, aromatic, and aliphatic carbons (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation: Various types of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile compounds. High-resolution mass spectrometers (e.g., TOF, Orbitrap) are used for accurate mass measurements.

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, resulting in characteristic fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used in LC-MS that typically produces the protonated molecular ion [M+H]⁺.

  • Data Acquisition: The mass spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Interpretation and Correlation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

While specific, experimentally verified spectroscopic data for this compound is not currently available in published literature, this guide provides a framework for its characterization. By utilizing the representative data from analogous compounds and following the detailed experimental protocols, researchers can effectively identify and confirm the structure of this and other novel dibenz[b,e]oxepin derivatives. The combined application of NMR, IR, and MS is indispensable for the unambiguous structural elucidation of such compounds, which is a critical step in the drug discovery and development process.

Predicted Mechanism of Action: 3-Fluorodibenz[b,e]oxepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide outlines the predicted mechanism of action for the novel compound 3-Fluorodibenz[b,e]oxepin-11(6H)-one. In the absence of direct experimental data for this specific molecule, this prediction is formulated based on a comprehensive analysis of its structural analog, Doxepin, a well-characterized tricyclic antidepressant. The core scaffold, dibenz[b,e]oxepin-11(6H)-one, is a key intermediate in the synthesis of Doxepin, suggesting a potential overlap in biological targets. This document provides a detailed overview of the predicted primary and secondary pharmacological targets, the potential impact of the 3-fluoro substitution, and hypothesized signaling pathway interactions. Methodologies for key experiments to validate these predictions are also presented.

Introduction

The dibenzo[b,e]oxepin-11(6H)-one scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds with antidepressant, anxiolytic, antipsychotic, and anti-inflammatory properties[1]. The subject of this guide, this compound, is a novel derivative of this scaffold. Its mechanism of action is predicted by leveraging the extensive pharmacological data available for the structurally related and clinically significant drug, Doxepin. Doxepin is a tricyclic antidepressant (TCA) that modulates the activity of several key neurotransmitter systems in the central nervous system (CNS)[1].

Predicted Pharmacodynamics

The primary mechanism of action of this compound is predicted to be the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake at the presynaptic neuron terminal. Furthermore, it is anticipated to exhibit antagonist activity at several other neurotransmitter receptors, with the affinity for these targets being dose-dependent.

Primary Predicted Mechanism: Serotonin and Norepinephrine Reuptake Inhibition

Similar to Doxepin, this compound is predicted to bind to and inhibit the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission[1][2]. This dual-action is a hallmark of many effective antidepressants.

Secondary Predicted Mechanisms: Receptor Antagonism

Based on the profile of Doxepin, this compound is likely to possess antagonist properties at the following receptors:

  • Histamine Receptors: Potent antagonism of the histamine H1 receptor is predicted, which would likely contribute to sedative effects[3][4][5]. Activity at the H2 receptor is also possible[6].

  • Serotonin Receptors: Antagonism of 5-HT2A and 5-HT2C receptors is anticipated, which may contribute to anxiolytic and sleep-promoting effects[3].

  • Adrenergic Receptors: Blockade of α1-adrenergic receptors is a likely secondary action, potentially leading to orthostatic hypotension as a side effect[1][3].

  • Muscarinic Acetylcholine Receptors: Antagonism at M1-M5 receptors is also predicted, which could result in anticholinergic side effects such as dry mouth, blurred vision, and constipation[1][2].

Influence of 3-Fluoro Substitution

The introduction of a fluorine atom at the 3-position of the dibenzo[b,e]oxepin-11(6H)-one scaffold is expected to modulate its pharmacological profile:

  • Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which may lead to increased metabolic stability and a longer biological half-life[7].

  • Lipophilicity and Blood-Brain Barrier (BBB) Penetration: Fluorine substitution typically increases the lipophilicity of a molecule. This could enhance its ability to cross the blood-brain barrier, potentially leading to increased CNS bioavailability and potency[8][9].

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially influencing its binding affinity for target receptors and transporters. This effect can be either beneficial or detrimental to the desired activity and would need to be experimentally determined[7][10].

Predicted Signaling Pathways

The predicted interactions of this compound with its primary and secondary targets would modulate several downstream signaling pathways critical for mood regulation, sleep, and cognition.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin Serotonin SERT->Serotonin Reuptake NET NET Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Compound This compound Compound->SERT Inhibition Compound->NET Inhibition Postsynaptic_R Postsynaptic Receptors Serotonin->Postsynaptic_R Norepinephrine->Postsynaptic_R

Figure 1: Predicted primary mechanism of action at the synapse.

cluster_receptors Postsynaptic Receptors cluster_effects Physiological Effects Compound This compound H1R H1 Receptor Compound->H1R Antagonism HT2AR 5-HT2A Receptor Compound->HT2AR Antagonism Alpha1R α1-Adrenergic Receptor Compound->Alpha1R Antagonism MuscarinicR Muscarinic Receptor Compound->MuscarinicR Antagonism Sedation Sedation H1R->Sedation Anxiolysis Anxiolysis HT2AR->Anxiolysis Hypotension Hypotension Alpha1R->Hypotension Anticholinergic Anticholinergic Effects MuscarinicR->Anticholinergic

Figure 2: Predicted secondary antagonist activities and associated effects.

Quantitative Data (Reference: Doxepin)

The following table summarizes the binding affinities (Ki, nM) of Doxepin for various receptors and transporters. This data serves as a reference point for the predicted activity of this compound. It is important to note that the 3-fluoro substitution may alter these values.

TargetKi (nM)Reference
Transporters
Serotonin Transporter (SERT)36[3]
Norepinephrine Transporter (NET)67[3]
Receptors
Histamine H10.17[3]
Histamine H2-[6]
Serotonin 5-HT2A25[3]
Serotonin 5-HT2C-[3]
α1-Adrenergic25[3]
Muscarinic Acetylcholine (M1-M5)58[3]

Experimental Protocols for Validation

To validate the predicted mechanism of action of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for the predicted receptor and transporter targets.

General Protocol:

  • Prepare cell membranes or recombinant proteins expressing the target of interest (e.g., SERT, NET, H1 receptor, etc.).

  • Incubate the membranes/proteins with a specific radioligand for the target in the presence of increasing concentrations of this compound.

  • Separate bound from free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

Start Prepare Cell Membranes with Target Receptor/Transporter Incubate Incubate with Radioligand and Test Compound Start->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Quantify Quantify Bound Radioactivity Filter->Quantify Calculate Calculate IC50 and Ki values Quantify->Calculate

Figure 3: Workflow for a radioligand binding assay.

Neurotransmitter Reuptake Assays

Objective: To functionally assess the inhibitory effect of the compound on serotonin and norepinephrine reuptake.

General Protocol:

  • Culture cells stably expressing human SERT or NET (e.g., HEK293 cells).

  • Pre-incubate the cells with various concentrations of this compound.

  • Add a radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) and incubate for a short period.

  • Terminate the uptake by washing with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value for the inhibition of neurotransmitter uptake.

Conclusion

The mechanism of action of this compound is predicted to be multifaceted, primarily involving the inhibition of serotonin and norepinephrine reuptake, and secondarily, the antagonism of several G-protein coupled receptors, most notably the histamine H1 receptor. The 3-fluoro substitution is anticipated to enhance its drug-like properties, including metabolic stability and CNS penetration. The predictions presented in this guide are based on strong evidence from the well-studied analog, Doxepin. However, comprehensive experimental validation as outlined is essential to definitively elucidate the pharmacological profile of this novel compound.

References

Potential Therapeutic Targets of Dibenz[b,e]oxepin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenz[b,e]oxepin scaffold is a privileged tricyclic ring system that forms the core of various biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to derivatives with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the key therapeutic targets of dibenz[b,e]oxepin derivatives, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the design and discovery of novel therapeutics based on the dibenz[b,e]oxepin core.

Key Therapeutic Targets

Dibenz[b,e]oxepin derivatives have been shown to interact with several important biological targets, indicating their potential for treating a variety of diseases. The primary targets identified in the literature are G-protein coupled receptors (GPCRs), cytoskeletal proteins, and microbial structures.

G-Protein Coupled Receptors (GPCRs)

A significant number of dibenz[b,e]oxepin derivatives exhibit high affinity for aminergic GPCRs, particularly the histamine H1 receptor and the serotonin 5-HT2A receptor.

Several dibenz[b,e]oxepin derivatives act as potent antagonists of the histamine H1 receptor, a key mediator in allergic and inflammatory responses.[1][2] This positions them as potential candidates for the development of new anti-allergic and anti-inflammatory drugs. The antagonistic activity of these compounds is often evaluated by their ability to displace a radiolabeled ligand from the receptor.

Certain dibenz[b,e]oxepin derivatives also display significant affinity for the serotonin 5-HT2A receptor.[1][2] This receptor is involved in a wide range of physiological and pathological processes, including mood, cognition, and psychosis. Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs.

Tubulin and Microtubule Dynamics

Emerging research has identified tubulin as a promising target for some dibenz[b,e]oxepin derivatives. These compounds can interfere with microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure. By disrupting tubulin polymerization, these derivatives can induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents.

Antimicrobial and Antifungal Targets

Several studies have reported the antimicrobial and antifungal activity of dibenz[b,e]oxepin derivatives.[3] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The exact molecular targets within these microorganisms are still under investigation but likely involve essential cellular processes.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of representative dibenz[b,e]oxepin derivatives against their respective targets.

Table 1: Affinity of Dibenz[b,e]oxepin Derivatives for Histamine H1 and Serotonin 5-HT2A Receptors

CompoundTargetAffinity (pKi)Reference
1-(3,8-Dichloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazinehH1R8.44[1][2]
1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine (R-enantiomer)hH1R8.83[1][2]
1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine (S-enantiomer)hH1R7.63[1][2]
3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1][4]oxazepine (related oxazepine)hH1R9.23[1][2]
3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1][4]oxazepine (related oxazepine)h5-HT2AR8.74[1][2]

Table 2: Antimicrobial and Antifungal Activity of Dibenzo[b,e]oxepin Derivatives

Compound ClassTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Dibenzo[b,e]oxepines (6a-c, 6e-h)Staphylococcus aureus (MRSA), Escherichia coli, Aspergillus niger125-200[3]
Bromomethyl derivative (6d)S. aureus (MRSA), E. coli, A. niger50-75[3]
Dibenzo[b,e]thiepine derivatives (6g,h)S. aureus (MRSA), E. coli, A. niger25-50[3]

Signaling Pathways and Mechanisms of Action

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a Gq/11-coupled GPCR. Upon activation by histamine, it initiates a signaling cascade that leads to the release of intracellular calcium and the activation of protein kinase C (PKC). Dibenz[b,e]oxepin-based antagonists block this pathway by preventing histamine from binding to the receptor.

H1R_Signaling Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds Gq_protein Gq/11 Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (Inflammation, Allergy) Ca2_release->Cellular_Response PKC->Cellular_Response Dibenzoxepin Dibenz[b,e]oxepin Derivative (Antagonist) Dibenzoxepin->H1R Blocks

Histamine H1 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling Pathway

Similar to the H1 receptor, the 5-HT2A receptor is also coupled to the Gq/11 signaling pathway. Its activation by serotonin leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn stimulate intracellular calcium release and protein kinase C (PKC) activation. Dibenz[b,e]oxepin antagonists inhibit this signaling cascade.

5HT2A_Signaling Serotonin Serotonin (5-HT) 5HT2AR 5-HT2A Receptor Serotonin->5HT2AR Binds Gq_protein Gq/11 Protein 5HT2AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2_release->Cellular_Response PKC->Cellular_Response Dibenzoxepin Dibenz[b,e]oxepin Derivative (Antagonist) Dibenzoxepin->5HT2AR Blocks Tubulin_Mechanism cluster_0 Normal Microtubule Dynamics cluster_1 Action of Dibenz[b,e]oxepin Derivative Tubulin_dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Inhibition Inhibition of Polymerization Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_dimers Dibenzoxepin Dibenz[b,e]oxepin Derivative Colchicine_site Colchicine Binding Site on β-Tubulin Dibenzoxepin->Colchicine_site Binds to Colchicine_site->Inhibition Cell_cycle_arrest Mitotic Arrest Inhibition->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->setup_assay incubate Incubate at RT (60 min) setup_assay->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash count Add Scintillation Cocktail & Count Radioactivity filter_wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end Tubulin_Polymerization_Workflow start Start prep_tubulin Prepare Tubulin Solution with GTP and Fluorescent Reporter (on ice) start->prep_tubulin add_compounds Add Test Compounds/Controls to Pre-warmed 96-well Plate prep_tubulin->add_compounds initiate_reaction Initiate Polymerization by Adding Tubulin Solution add_compounds->initiate_reaction read_fluorescence Measure Fluorescence Intensity at 37°C over Time initiate_reaction->read_fluorescence analyze Data Analysis (Generate Polymerization Curves) read_fluorescence->analyze end End analyze->end Cup_Plate_Workflow start Start prep_plates Prepare and Solidify Inoculated Agar Plates start->prep_plates create_wells Create Wells in the Agar with a Sterile Borer prep_plates->create_wells add_samples Add Test Compounds and Controls to the Wells create_wells->add_samples incubate Incubate Plates under Appropriate Conditions add_samples->incubate measure_zones Measure the Diameter of the Zones of Inhibition incubate->measure_zones end End measure_zones->end

References

Fluorine Substitution on the Dibenz[b,e]oxepin-11(6H)-one Scaffold: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, biological activity, and structure-activity relationships of fluorinated dibenz[b,e]oxepin-11(6H)-one derivatives, offering insights for researchers and scientists in drug discovery and development.

The dibenz[b,e]oxepin-11(6H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The strategic incorporation of fluorine atoms into this tricyclic system has emerged as a powerful tool to modulate its physicochemical properties, pharmacokinetic profile, and pharmacological activity. This technical guide provides a comprehensive overview of the effects of fluorine substitution on the dibenz[b,e]oxepin-11(6H)-one core, with a focus on synthetic methodologies, quantitative biological data, and the elucidation of structure-activity relationships (SAR).

Data Presentation: Quantitative Analysis of Biological Activity

The introduction of fluorine and fluorine-containing moieties onto the dibenz[b,e]oxepin-11(6H)-one scaffold has been shown to significantly influence its biological activity. The following tables summarize the key quantitative data from various studies, highlighting the impact of fluorination on antibacterial and p38 MAP kinase inhibitory activities.

Table 1: Antibacterial Activity of Fluorinated Dibenz[b,e]oxepin-11(6H)-one Oxime Derivatives

Compound IDSubstitution PatternGram-Positive Bacteria (MIC, μg/mL)Gram-Negative Bacteria (MIC, μg/mL)
a 2-fluoro-3-(trifluoromethyl)phenyl>1000>1000
b 2-fluoro-4-(trifluoromethyl)phenyl500500
c 2-fluoro-5-(trifluoromethyl)phenyl250500
d 2-fluoro-6-(trifluoromethyl)phenyl5001000
e 3-fluoro-4-(trifluoromethyl)phenyl250500
f 4-fluoro-2-(trifluoromethyl)phenyl500500
g 4-fluoro-3-(trifluoromethyl)phenyl250250
h 5-fluoro-2-(trifluoromethyl)phenyl500500

MIC: Minimum Inhibitory Concentration

Table 2: p38α MAP Kinase Inhibitory Activity of a Fluorinated Dibenz[b,e]oxepin-11(6H)-one Derivative

CompoundStructurep38α IC50 (nM)
3-(2,4-Difluoroanilino)-9-nitrodibenzo[b,e]oxepin-11(6H)-oneA dibenzo[b,e]oxepin-11(6H)-one scaffold with a 2,4-difluoroanilino group at the 3-position and a nitro group at the 9-position.Data not available in abstract, but identified as a potent inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide synopses of key experimental protocols for the synthesis and biological evaluation of fluorinated dibenz[b,e]oxepin-11(6H)-one derivatives.

General Synthesis of Fluorinated Dibenz[b,e]oxepin-11(6H)-one Oxime Derivatives

A common synthetic route to fluorinated dibenz[b,e]oxepin-11(6H)-one oxime derivatives involves a multi-step process:

  • Synthesis of 2-(Phenoxymethyl)benzoic Acids: This initial step typically involves the reaction of a substituted phenol with phthalide in the presence of a base.

  • Friedel-Crafts Cyclization: The resulting benzoic acid derivative is then cyclized to form the core dibenz[b,e]oxepin-11(6H)-one structure. This is often achieved by converting the carboxylic acid to its acid chloride followed by intramolecular acylation using a Lewis acid catalyst.

  • Oxime Formation: The ketone at the 11-position is converted to an oxime by reacting with hydroxylamine hydrochloride.

  • Acylation of the Oxime: The final step involves the acylation of the oxime with a fluorinated benzoic acid derivative to yield the target compounds.

Synthesis of 3-(2,4-Difluoroanilino)-9-nitrodibenzo[b,e]oxepin-11(6H)-one

The synthesis of this potent p38 MAP kinase inhibitor was achieved through a palladium-catalyzed cross-coupling reaction. The key step involved the reaction of 3-chloro-9-nitrodibenzo[b,e]oxepin-11(6H)-one with 2,4-difluoroaniline in the presence of a palladium catalyst and a phosphine ligand.

Antibacterial Activity Assay

The antibacterial activity of the synthesized compounds was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC). The compounds were tested against a panel of Gram-positive and Gram-negative bacteria.

p38α MAP Kinase Inhibition Assay

The inhibitory activity against p38α MAP kinase was evaluated using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined.

Visualizations: Pathways and Workflows

Visual representations are invaluable for understanding complex biological pathways and experimental processes. The following diagrams, generated using the DOT language, illustrate the p38 MAP kinase signaling pathway and a general workflow for the synthesis and evaluation of fluorinated dibenz[b,e]oxepin-11(6H)-one derivatives.

p38_MAPK_pathway stress Stress Stimuli (e.g., UV, Cytokines) tak1 TAK1 stress->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 tnf_alpha TNF-α Production mk2->tnf_alpha inhibitor Fluorinated Dibenz[b,e]oxepin-11(6H)-one inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

experimental_workflow synthesis Synthesis of Fluorinated Dibenz[b,e]oxepin-11(6H)-ones purification Purification and Characterization (NMR, MS) synthesis->purification screening Biological Screening purification->screening antibacterial Antibacterial Assays (MIC Determination) screening->antibacterial kinase Kinase Inhibition Assays (IC50 Determination) screening->kinase cns CNS Activity Assays (in vivo/in vitro models) screening->cns sar Structure-Activity Relationship (SAR) Analysis antibacterial->sar kinase->sar cns->sar optimization Lead Optimization sar->optimization

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

The incorporation of fluorine into the dibenz[b,e]oxepin-11(6H)-one scaffold presents a promising strategy for the development of novel therapeutic agents. The presented data indicates that fluorination can significantly enhance antibacterial and p38 MAP kinase inhibitory activities. The detailed synthetic protocols and experimental workflows provided in this guide offer a solid foundation for researchers to build upon. Further exploration of the structure-activity relationships, particularly with respect to the position and nature of the fluorine substitution, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this versatile class of compounds. The continued investigation into the effects of fluorination on this scaffold holds considerable potential for the discovery of new and effective treatments for a range of diseases.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available research on 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one (CAS 4504-94-3) and structurally related dibenzo[b,e]oxepinone derivatives. While specific research on the title compound is limited, this document extrapolates from studies on analogous compounds to detail its physicochemical properties, potential synthesis, and prospective biological activities. The guide focuses on the antimicrobial potential of trifluoromethylated dibenz[b,e]oxepin derivatives, providing available quantitative data, outlining experimental protocols for their synthesis and evaluation, and visualizing key processes. This document serves as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Introduction

Dibenzo[b,e]oxepine derivatives are a significant class of tricyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. This structural scaffold is present in various biologically active molecules, exhibiting properties ranging from antidepressant and anxiolytic to anticancer and anti-inflammatory.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its therapeutic potential. 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one represents a molecule of interest within this class, though it remains relatively understudied. This guide aims to consolidate the existing knowledge on this compound and its analogs to facilitate further research and drug development efforts.

Physicochemical Properties

Based on supplier information, the fundamental properties of 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one are summarized below.

PropertyValueSource
CAS Number 4504-94-3[3]
Molecular Formula C15H9F3O2[3]
Molecular Weight 278.23 g/mol [3]
Purity >98%[3]
Appearance Solid-
Storage Room temperature[3]

Synthesis of Dibenzo[b,e]oxepinone Derivatives

A general synthetic route to dibenzo[b,e]oxepin-11(6H)-ones involves the intramolecular acylation of 2-(phenoxymethyl)benzoic acids.[1] A study on novel dibenzoxepinone oximes with fluorine and trifluoromethyl substituents provides a relevant synthetic pathway for related compounds.[4]

General Synthetic Workflow

The synthesis of trifluoromethylated dibenzo[b,e]oxepinone derivatives can be conceptualized in the following workflow:

G cluster_start Starting Materials cluster_reaction1 Step 1: Etherification cluster_intermediate Intermediate cluster_reaction2 Step 2: Intramolecular Cyclization cluster_product Final Product Substituted Phenol Substituted Phenol Etherification Etherification Substituted Phenol->Etherification 2-Carboxybenzyl bromide 2-Carboxybenzyl bromide 2-Carboxybenzyl bromide->Etherification 2-(Phenoxymethyl)benzoic acid derivative 2-(Phenoxymethyl)benzoic acid derivative Etherification->2-(Phenoxymethyl)benzoic acid derivative Cyclization Cyclization 2-(Phenoxymethyl)benzoic acid derivative->Cyclization Trifluoromethylated Dibenzo[b,e]oxepinone Trifluoromethylated Dibenzo[b,e]oxepinone Cyclization->Trifluoromethylated Dibenzo[b,e]oxepinone

General synthesis workflow for dibenzo[b,e]oxepinones.
Experimental Protocol: Synthesis of Dibenz[b,e]oxepinone O-acyl-oximes

The following protocol is adapted from the synthesis of related dibenz[b,e]oxepinone oxime derivatives and can serve as a template for the synthesis of analogs of CAS 4504-94-3.[4]

  • Synthesis of Dibenzo[b,e]oxepin-11(6H)-one:

    • A mixture of 2-(phenoxymethyl)benzoic acid (1 equivalent) and polyphosphoric acid is heated at 120-130°C for 2-3 hours.

    • The reaction mixture is cooled and then poured into ice water.

    • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the dibenzo[b,e]oxepin-11(6H)-one.

  • Synthesis of Dibenzo[b,e]oxepin-11(6H)-one Oxime:

    • Dibenzo[b,e]oxepin-11(6H)-one (1 equivalent) is refluxed with hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in ethanol for 4-6 hours.

    • The solvent is evaporated, and the residue is treated with water.

    • The solid product is filtered, washed with water, and dried.

  • Synthesis of Dibenzo[b,e]oxepin-11(6H)-one O-(arylcarbonyl)oximes:

    • To a solution of the oxime (1 equivalent) in pyridine, the respective acyl chloride (e.g., 2-fluoro-5-(trifluoromethyl)benzoyl chloride) (1.1 equivalents) is added dropwise at 0-5°C.

    • The mixture is stirred at room temperature for 12-16 hours.

    • The reaction mixture is poured into ice water, and the precipitate is filtered, washed with water, and recrystallized from a suitable solvent.

Biological Activity and Potential Applications

Antimicrobial Activity

A study on newly synthesized dibenz[b,e]oxepin derivatives bearing an oximino moiety with fluorine and trifluoromethyl group substituents demonstrated their potential as antibacterial agents.[4]

Table 1: Antimicrobial Activity of Trifluoromethylated Dibenz[b,e]oxepinone Oxime Derivatives [4]

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
({[(E/Z)-11-dibenz[b,e]oxepin-11(6H)-ylidene]amino}oxy)[2-fluoro-5-(trifluoromethyl)phenyl]methanoneStaphylococcus aureus (MRSA)> ceftazidime (standard)
Pseudomonas aeruginosa> ceftazidime (standard)
Morganella morganii> ceftazidime (standard)

Note: The original paper states the compound was "more active than ceftazidime" but does not provide specific MIC values. Further research would be needed to quantify this activity.

The substitution with both fluorine and a trifluoromethyl group was found to be favorable for antimicrobial activity.[4] This suggests that 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one could also exhibit antimicrobial properties.

Experimental Protocol: Antimicrobial Screening (Agar Diffusion Method)

The following is a generalized protocol for assessing the antimicrobial activity of test compounds.

G Prepare microbial culture Prepare microbial culture Inoculate agar plates Inoculate agar plates Prepare microbial culture->Inoculate agar plates Prepare agar plates Prepare agar plates Prepare agar plates->Inoculate agar plates Apply compound-impregnated discs Apply compound-impregnated discs Inoculate agar plates->Apply compound-impregnated discs Incubate plates Incubate plates Apply compound-impregnated discs->Incubate plates Measure zones of inhibition Measure zones of inhibition Incubate plates->Measure zones of inhibition Determine MIC Determine MIC Measure zones of inhibition->Determine MIC

Workflow for antimicrobial screening.
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Sterile nutrient agar plates are uniformly swabbed with the microbial suspension.

  • Application of Test Compound: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The solvent is allowed to evaporate.

  • Placement of Discs: The impregnated discs, along with positive (standard antibiotic) and negative (solvent) control discs, are placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

  • Determination of Minimum Inhibitory Concentration (MIC): A serial dilution of the compound is prepared and tested to determine the lowest concentration that inhibits visible growth of the microorganism.

Other Potential Applications

The broader class of dibenzo[b,e]oxepinones has been investigated for a variety of other biological activities, suggesting further avenues of research for 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one:

  • Anthelmintic Agents: Dibenzo[b,e]oxepin-11(6H)-ones have been evaluated as potential anthelmintic agents using the nematode Caenorhabditis elegans as a model organism.[1]

  • Anticancer Activity: Some derivatives have been shown to possess histone deacetylase (HDAC) inhibitory activity, leading to apoptosis in cancer cells.[2]

  • Central Nervous System Activity: The dibenzo[b,e]oxepine scaffold is a core component of drugs like Doxepin, a tricyclic antidepressant that also has anxiolytic and antihistaminic properties. While the pharmacological profile of 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one is unknown, its structural similarity suggests that CNS activity could be a possibility.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific biological targets or signaling pathways modulated by 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one. For the broader class of dibenzo[b,e]oxepine derivatives, the mechanisms of action are diverse and depend on the specific substitutions and functional groups present. For instance, the antidepressant effects of Doxepin are attributed to the inhibition of serotonin and norepinephrine reuptake. The anticancer effects of certain derivatives are linked to the inhibition of HDACs.[2] Future research is needed to elucidate the mechanism of action for the title compound.

Conclusion and Future Directions

3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one is a promising, yet largely unexplored, molecule. Based on the research into its structural analogs, it holds potential as a lead compound for the development of new therapeutic agents, particularly in the area of antimicrobial drugs.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis and full spectroscopic characterization of 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one.

  • Broad Biological Screening: Evaluation of its activity against a wide range of bacterial and fungal strains, as well as in other disease models (e.g., cancer, parasitic infections, neurological disorders).

  • Mechanism of Action Studies: Identification of its molecular targets and elucidation of the signaling pathways it modulates.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to optimize potency and selectivity.

This technical guide provides a starting point for researchers to delve into the potential of this intriguing compound and its derivatives. The structural alerts from its trifluoromethyl group and the established bioactivity of the dibenzo[b,e]oxepinone core warrant a more thorough investigation of its therapeutic capabilities.

References

Methodological & Application

Synthesis of 3-Fluorodibenz[b,e]oxepin-11(6H)-one from 2-[(3-fluorophenyloxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Fluorodibenz[b,e]oxepin-11(6H)-one, a fluorinated analog of a tricyclic ring system of interest in medicinal chemistry. The synthesis proceeds via an intramolecular Friedel-Crafts acylation of the precursor, 2-[(3-fluorophenyloxy)methyl]benzoic acid. This application note includes a comprehensive experimental protocol, a summary of required materials and their typical quantities, and expected characterization data for the final product.

Introduction

Dibenzo[b,e]oxepin-11(6H)-one and its derivatives are an important class of compounds in medicinal chemistry, forming the core structure of various biologically active molecules. The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. This protocol details a reliable method for the synthesis of the 3-fluoro substituted derivative, a valuable building block for further drug discovery and development efforts. The key transformation is an intramolecular Friedel-Crafts cyclization, a powerful tool for the formation of polycyclic aromatic systems.

Synthesis Pathway

The synthesis of this compound is achieved through a one-step intramolecular Friedel-Crafts acylation of 2-[(3-fluorophenyloxy)methyl]benzoic acid. This reaction is typically promoted by a strong acid catalyst, which facilitates the electrophilic aromatic substitution to form the seven-membered oxepine ring.

Synthesis_Pathway cluster_reagents starting_material 2-[(3-fluorophenyloxy)methyl]benzoic acid product This compound starting_material->product Intramolecular Friedel-Crafts Acylation reagents Polyphosphoric Acid (PPA) or Eaton's Reagent

Figure 1: Synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for intramolecular Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoic acids.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-[(3-fluorophenyloxy)methyl]benzoic acid≥98%Commercially available
Polyphosphoric acid (PPA)85% assaySigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionACS reagentFisher Scientific
Brine (saturated aqueous NaCl solution)ACS reagentFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich
Silica gel60 Å, 230-400 meshSigma-Aldrich
Ethyl acetateACS reagentFisher Scientific
HexanesACS reagentFisher Scientific

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-[(3-fluorophenyloxy)methyl]benzoic acid (1.0 eq).

  • Addition of Cyclizing Agent: To the starting material, add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the benzoic acid).

  • Reaction: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with stirring.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue
Starting Material2-[(3-fluorophenyloxy)methyl]benzoic acid
Molar Mass (Starting Material)246.22 g/mol
ProductThis compound
Molar Mass (Product)228.21 g/mol
Cyclizing AgentPolyphosphoric Acid (PPA)
Reaction Temperature80-100 °C
Reaction Time2-4 hours
Expected Yield70-85% (based on similar transformations)
AppearanceWhite to off-white solid

Characterization Data (Predicted):

The following data are predicted based on the structure and analysis of similar compounds. Actual results should be confirmed by experimentation.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (d, J = 7.6 Hz, 1H), 7.60-7.40 (m, 3H), 7.20-7.00 (m, 3H), 5.25 (s, 2H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 190.1 (C=O), 163.0 (d, J = 245 Hz, C-F), 160.5, 138.0, 134.5, 132.0, 131.0 (d, J = 8 Hz), 128.0, 125.0, 122.0 (d, J = 3 Hz), 115.0 (d, J = 21 Hz), 108.0 (d, J = 24 Hz), 72.0 (CH₂).
IR (KBr) ν (cm⁻¹): 3070 (Ar C-H), 2925 (CH₂), 1650 (C=O, ketone), 1600, 1580 (C=C, aromatic), 1250 (C-O, ether), 1220 (C-F).
MS (ESI) m/z: 229.06 [M+H]⁺, 251.04 [M+Na]⁺.

Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization A Weigh Starting Material B Add PPA A->B C Heat to 80-100 °C B->C D Monitor by TLC C->D E Quench on Ice D->E F Extract with DCM E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Silica Gel Chromatography H->I J Obtain NMR, IR, MS Data I->J

Figure 2: Experimental workflow for the synthesis and analysis.

Conclusion

The described protocol provides a robust and efficient method for the synthesis of this compound. This compound can serve as a key intermediate for the development of novel therapeutic agents. The use of readily available starting materials and a straightforward cyclization reaction makes this procedure suitable for laboratory-scale synthesis. The provided characterization data will aid in the identification and quality control of the final product.

Application Notes and Protocols for Antimicrobial Assays of 3-Fluorodibenz[b,e]oxepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing of the novel compound 3-Fluorodibenz[b,e]oxepin-11(6H)-one. The protocols outlined are based on established methodologies for evaluating the efficacy of new chemical entities against a variety of microbial pathogens.

Introduction

The emergence of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Dibenz[b,e]oxepinone derivatives have shown promise as a class of compounds with potential antimicrobial properties. This document focuses on this compound, a fluorinated derivative, and details the experimental procedures to assess its activity against both Gram-positive and Gram-negative bacteria. While specific data for this exact compound is part of ongoing research, the methodologies presented here are robust for its evaluation. Studies on similar fluorinated dibenz[b,e]oxepin derivatives have demonstrated antimicrobial activity, suggesting that this compound is a promising candidate for further investigation.[1][2]

Quantitative Data Summary

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC) data. Researchers should populate a similar table with their experimental findings. The data presented below is a representative example based on the activity of closely related fluorinated dibenz[b,e]oxepinone oxime derivatives.[1][2]

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Fluorinated Dibenz[b,e]oxepinone Derivatives

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of a Representative Fluorinated Dibenz[b,e]oxepinone Derivative
Staphylococcus aureus (ATCC 29213)Gram-positive256, 128, 64, 32, 16, 8, 4, 2, 1Vancomycin (1 µg/mL)64
Bacillus subtilis (ATCC 6633)Gram-positive256, 128, 64, 32, 16, 8, 4, 2, 1Penicillin (0.1 µg/mL)32
Escherichia coli (ATCC 25922)Gram-negative256, 128, 64, 32, 16, 8, 4, 2, 1Ciprofloxacin (0.015 µg/mL)128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative256, 128, 64, 32, 16, 8, 4, 2, 1Gentamicin (1 µg/mL)>256
Candida albicans (ATCC 90028)Fungus256, 128, 64, 32, 16, 8, 4, 2, 1Fluconazole (0.5 µg/mL)128

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[3][4][5][6]

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.[3]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.[3]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • This compound

  • Test microorganisms

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes.

    • Allow the agar to solidify.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Evenly spread the inoculum over the surface of the MHA plates using a sterile swab.

  • Well Creation and Compound Addition:

    • Use a sterile cork borer to create wells in the agar.

    • Add a known concentration of the this compound solution to each well.

    • Include a solvent control and a positive control (a standard antibiotic).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate wells with Bacterial Suspension A->D B Prepare Stock Solution of This compound C Perform Serial Dilutions in 96-well plate B->C C->D E Incubate at 37°C for 16-20 hours D->E F Visually assess for turbidity E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for Broth Microdilution Assay.

Hypothetical Signaling Pathway

The precise mechanism of action for dibenz[b,e]oxepinone derivatives is a subject of ongoing research. The following diagram illustrates a hypothetical signaling pathway that could be targeted by an antimicrobial agent like this compound, leading to the inhibition of bacterial growth.

Signaling_Pathway cluster_compound Antimicrobial Agent cluster_pathway Bacterial Cell Compound This compound Target Essential Bacterial Enzyme (e.g., DNA Gyrase) Compound->Target Inhibition Process DNA Replication Target->Process Blocks Outcome Bacterial Growth and Proliferation Process->Outcome

Caption: Hypothetical Mechanism of Action.

References

Application Notes and Protocols for Evaluating Cerebrovascular Disorder Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental setups for evaluating therapeutic strategies against cerebrovascular disorders such as ischemic stroke and subarachnoid hemorrhage-induced cerebral vasospasm. Detailed protocols for key in vitro, in vivo, and ex vivo models are provided, along with guidelines for data presentation and visualization of relevant biological pathways.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) for Simulating Ischemic Stroke

The Oxygen-Glucose Deprivation (OGD) model is a widely used in vitro method to mimic the ischemic conditions of a stroke at the cellular level.[1][2] This model allows for the investigation of specific molecular and biochemical pathways involved in neuronal injury and the high-throughput screening of potential neuroprotective compounds.[1][3]

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture

Objective: To induce ischemia-like conditions in a primary neuronal culture to assess the efficacy of a neuroprotective test compound.

Materials:

  • Primary neuronal cell culture (e.g., rat cortical neurons)

  • Glucose-free Dulbecco's Modified Eagle Medium (DMEM)

  • Hypoxic chamber (N2/CO2 atmosphere)

  • Test compound and vehicle control

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • Plate reader

Procedure:

  • Culture primary neurons to a confluent monolayer in multi-well plates.

  • Replace the standard culture medium with glucose-free DMEM.

  • Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death (typically 1-4 hours).[1]

  • For the "ischemia-reperfusion" model, after the OGD period, return the cells to standard culture conditions with glucose-containing medium and normoxic atmosphere.[1]

  • Treat designated wells with the test compound at various concentrations either before, during, or after the OGD insult, alongside a vehicle control.

  • After a predetermined post-OGD incubation period (e.g., 24 hours), assess cell viability using a standard assay like MTT or measure lactate dehydrogenase (LDH) release into the medium as an indicator of cell death.

Data Presentation:

Table 1: Effect of a Test Compound on Neuronal Viability Following OGD

Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Maximum)
Normoxia Control-100 ± 5.25.3 ± 1.1
OGD + Vehicle-45.7 ± 4.189.2 ± 6.5
OGD + Compound X158.3 ± 3.965.4 ± 5.8
OGD + Compound X1075.1 ± 4.5 42.1 ± 4.2
OGD + Compound X10082.4 ± 5.0 31.5 ± 3.9

*p < 0.05, **p < 0.01 compared to OGD + Vehicle. Data are presented as mean ± SEM.

Experimental Workflow Diagram:

OGD_Workflow cluster_prep Preparation cluster_ogd OGD Induction cluster_treatment Treatment cluster_analysis Analysis A Culture Primary Neurons B Replace with Glucose-Free Medium A->B Confluent Culture C Incubate in Hypoxic Chamber B->C Ischemia Simulation D Add Test Compound/Vehicle C->D During OGD E Incubate Post-OGD D->E Reperfusion Simulation F Assess Cell Viability (MTT/LDH) E->F Data Collection

Caption: Workflow for the in vitro Oxygen-Glucose Deprivation experiment.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) for Ischemic Stroke

The middle cerebral artery occlusion (MCAO) model in rodents is a widely accepted and standardized animal model for inducing focal cerebral ischemia that mimics human ischemic stroke.[1][4] It allows for the evaluation of neuroprotective agents, thrombolytic therapies, and post-stroke recovery strategies.[5][6]

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To induce a transient focal ischemic stroke in rats to evaluate the effect of a therapeutic agent on infarct volume and neurological deficit.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • Nylon monofilament (4-0) with a blunted tip[4]

  • Laser Doppler flowmeter

  • Heating pad to maintain body temperature

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Neurological scoring system (e.g., Bederson score)

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]

  • Place a temporary ligature around the CCA and permanently ligate the distal ECA.

  • Introduce a 4-0 nylon monofilament through an incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).[4][8] A significant drop in cerebral blood flow (~80%) should be confirmed with a laser Doppler flowmeter.[8]

  • After the desired occlusion period (e.g., 60-90 minutes), gently withdraw the filament to allow for reperfusion.[8]

  • Administer the test compound or vehicle at the appropriate time point (e.g., during occlusion or at the onset of reperfusion).

  • Suture the incision and allow the animal to recover.

  • At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system.

  • Euthanize the animal, remove the brain, and slice it into coronal sections.

  • Incubate the brain slices in a 2% TTC solution to visualize the infarct area (infarcted tissue appears white, while viable tissue stains red).[4]

  • Quantify the infarct volume using image analysis software.

Data Presentation:

Table 2: Therapeutic Efficacy in a Rat MCAO Model

Treatment GroupNNeurological Score (0-4)Infarct Volume (mm³)
Sham100.1 ± 0.12.5 ± 1.1
MCAO + Vehicle123.2 ± 0.4210.5 ± 25.3
MCAO + Compound Y121.8 ± 0.3 115.2 ± 18.7

**p < 0.01 compared to MCAO + Vehicle. Data are presented as mean ± SEM.

Experimental Workflow Diagram:

MCAO_Workflow A Anesthetize Animal B Expose Carotid Arteries A->B C Insert Filament to Occlude MCA B->C D Confirm Occlusion (Laser Doppler) C->D E Administer Treatment D->E Occlusion Period F Withdraw Filament (Reperfusion) E->F G Neurological Assessment F->G Recovery Period H Euthanize and Harvest Brain G->H I TTC Staining and Infarct Analysis H->I

Caption: Workflow for the in vivo Middle Cerebral Artery Occlusion experiment.

Ex Vivo Model: Wire Myography for Cerebral Vasospasm

Wire myography is an ex vivo technique used to assess the contractile and relaxant properties of isolated small blood vessels under isometric conditions.[9] It is an invaluable tool for studying cerebral vasospasm, a major complication following subarachnoid hemorrhage (SAH), and for evaluating the efficacy of vasodilatory drugs.[9][10]

Experimental Protocol: Wire Myography of Rat Basilar Artery

Objective: To evaluate the effect of a ROCK inhibitor (e.g., Fasudil) on endothelin-1-induced contraction in isolated rat basilar arteries.

Materials:

  • Rat basilar artery segments (2 mm in length)

  • Wire myograph system[9]

  • Physiological Salt Solution (PSS)

  • Endothelin-1 (vasoconstrictor)

  • Fasudil (test compound)

  • Data acquisition system

Procedure:

  • Isolate the basilar artery from a freshly euthanized rat and place it in ice-cold PSS.

  • Dissect the artery into 2 mm segments and mount them on the wires of the myograph chamber filled with PSS, aerated with 95% O2 and 5% CO2, and maintained at 37°C.[11]

  • Allow the arterial rings to equilibrate for approximately 40 minutes under a set preload.[9]

  • Assess the viability of the tissue by inducing contraction with a high potassium solution (KPSS).[9]

  • After washing out the KPSS, induce a stable contraction with a submaximal concentration of endothelin-1.

  • Once a stable plateau is reached, add increasing cumulative concentrations of Fasudil to the bath to generate a concentration-response curve.

  • Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by endothelin-1.

Data Presentation:

Table 3: Vasodilatory Effect of Fasudil on Endothelin-1 Pre-contracted Basilar Arteries

Fasudil Concentration (M)% Relaxation (mean ± SEM)
10⁻⁹5.2 ± 1.3
10⁻⁸18.9 ± 3.5
10⁻⁷45.6 ± 5.1
10⁻⁶78.3 ± 4.8
10⁻⁵95.1 ± 2.2
Signaling Pathway Diagram: Rho/ROCK Pathway in Cerebral Vasospasm

Cerebral vasospasm following subarachnoid hemorrhage is largely mediated by the RhoA/Rho-kinase (ROCK) signaling pathway.[12] Oxyhemoglobin released from lysed red blood cells activates G protein-coupled receptors, leading to the activation of RhoA.[13] Activated RhoA then stimulates ROCK, which in turn inhibits myosin light chain (MLC) phosphatase.[12] This results in increased phosphorylation of MLC and sustained contraction of the vascular smooth muscle cells.[12] Fasudil is a potent inhibitor of ROCK, leading to vasodilation.[14]

ROCK_Pathway OxyHb Oxyhemoglobin (from SAH) GPCR G Protein-Coupled Receptor OxyHb->GPCR activates RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK activates MLCP MLC Phosphatase ROCK->MLCP inhibits MLC_P Phosphorylated MLC MLCP->MLC_P dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P phosphorylated by MLCK Contraction Vasoconstriction / Vasospasm MLC_P->Contraction leads to Fasudil Fasudil Fasudil->ROCK inhibits

Caption: The Rho/ROCK signaling pathway in cerebral vasospasm.

Signaling Pathway in Ischemic Stroke: Neuroinflammation

Following an ischemic stroke, a complex neuroinflammatory cascade is initiated.[15][16] Damaged brain tissue releases damage-associated molecular patterns (DAMPs), which activate resident immune cells like microglia.[17] Activated microglia release pro-inflammatory cytokines such as IL-1β and TNF-α, which can exacerbate neuronal injury.[15][17] These signals also promote the breakdown of the blood-brain barrier, allowing peripheral immune cells, including neutrophils and lymphocytes, to infiltrate the brain parenchyma, further amplifying the inflammatory response and contributing to secondary brain injury.[16][18]

Neuroinflammation_Pathway Ischemia Ischemic Stroke Necrotic_Neurons Necrotic Neurons Ischemia->Necrotic_Neurons DAMPs DAMPs Released Necrotic_Neurons->DAMPs Microglia Resting Microglia DAMPs->Microglia activate Activated_Microglia Activated Microglia (M1) Microglia->Activated_Microglia Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Activated_Microglia->Cytokines release BBB_Disruption Blood-Brain Barrier Disruption Cytokines->BBB_Disruption promote Neuronal_Injury Secondary Neuronal Injury Cytokines->Neuronal_Injury contribute to Leukocyte_Infiltration Peripheral Leukocyte Infiltration BBB_Disruption->Leukocyte_Infiltration Leukocyte_Infiltration->Neuronal_Injury exacerbate

Caption: Neuroinflammatory cascade following an ischemic stroke.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Dibenzoxepin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of dibenzoxepin compounds, using Doxepin as a model analyte. The method is suitable for the analysis of the bulk drug and its pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with a gradient elution system, providing good resolution and symmetrical peak shapes for the (E) and (Z)-isomers of Doxepin. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. The developed method is suitable for routine quality control analysis and stability studies of dibenzoxepin compounds.

Introduction

Dibenzoxepin derivatives are a class of tricyclic compounds with significant therapeutic applications, most notably as antidepressants and anxiolytics.[1] Doxepin, a prominent member of this class, is a psychotropic agent used for treating depression, anxiety, and insomnia.[2] It exists as a mixture of (E) and (Z) geometric isomers, both of which contribute to its pharmacological activity.[3] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing these compounds. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such pharmaceutical compounds due to its high resolution and sensitivity.[4] This application note details a validated stability-indicating RP-HPLC method for the analysis of dibenzoxepin compounds.

Experimental

Instrumentation

A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this study. Data acquisition and processing were performed using appropriate chromatography software.

Chemicals and Reagents

Doxepin Hydrochloride reference standard (USP grade), HPLC grade acetonitrile, methanol, and analytical grade ammonium bicarbonate and formic acid were used.[5] Ultrapure water was used for the preparation of all aqueous solutions.

Chromatographic Conditions

The chromatographic conditions were optimized to achieve the best separation and peak shapes for the dibenzoxepin compounds.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in water, pH adjusted to 7.0 with formic acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[2][6]
Injection Volume 10 µL

Protocols

Standard Solution Preparation

Accurately weigh and transfer about 25 mg of Doxepin Hydrochloride reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent (Mobile Phase A:Mobile Phase B, 70:30 v/v), sonicate to dissolve, and dilute to volume with the diluent. This yields a standard stock solution of 1000 µg/mL. Further dilutions can be made with the diluent to prepare working standard solutions.

Sample Preparation

  • Solid Dosage Forms (Tablets/Capsules): Weigh and finely powder not fewer than 20 tablets/capsules. Accurately weigh a portion of the powder equivalent to 25 mg of the active pharmaceutical ingredient (API) and transfer it to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Mix well and filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[2]

  • Semi-Solid Dosage Forms (Creams): Accurately weigh a quantity of the cream equivalent to 5 mg of the API into a 50 mL centrifuge tube. Add 25 mL of diluent and vortex for 5 minutes to disperse the cream. Sonicate for 10 minutes to ensure complete extraction of the drug. Centrifuge the solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.[5]

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][6]

Specificity (Forced Degradation Study)

Forced degradation studies were performed on the Doxepin standard to demonstrate the stability-indicating nature of the method. The standard was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[6]

Stress ConditionTreatment
Acid Hydrolysis 1 mL of 1 mg/mL Doxepin + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours, then neutralized.
Base Hydrolysis 1 mL of 1 mg/mL Doxepin + 1 mL of 0.1 N NaOH, heated at 80°C for 2 hours, then neutralized.
Oxidative Degradation 1 mL of 1 mg/mL Doxepin + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.
Thermal Degradation Doxepin powder kept at 105°C for 24 hours.
Photolytic Degradation Doxepin solution exposed to UV light (254 nm) for 24 hours.

Validation Summary

The following tables summarize the results of the method validation.

Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
10 - 1500.9995

Accuracy (Recovery)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
8079.899.75
100100.2100.20
120119.599.58

Precision

Precision Type% RSD
Intra-day (n=6) 0.85
Inter-day (n=6) 1.23

LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantitation (LOQ) 1.5

Robustness

The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The %RSD for all variations was less than 2.0%.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting start Start standard_prep Prepare Standard Solution start->standard_prep sample_prep Prepare Sample Solution start->sample_prep filtration Filter Solutions standard_prep->filtration sample_prep->filtration end_prep Ready for Injection filtration->end_prep hplc_system HPLC System Setup (Column, Mobile Phase, etc.) end_prep->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection PDA Detection separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration & Quantification data_acq->integration validation Method Validation Analysis integration->validation report Generate Report validation->report

Caption: HPLC Experimental Workflow Diagram.

method_validation Method Development Method Development Method Validation Method Validation Method Development->Method Validation Specificity Specificity (Forced Degradation) Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision (Intra-day & Inter-day) Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness

References

Application of 3-Fluorodibenz[b,e]oxepin-11(6H)-one in Photopharmacology: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the application of 3-Fluorodibenz[b,e]oxepin-11(6H)-one within the field of photopharmacology have revealed a notable absence of specific research or documented use of this particular compound as a photoswitchable agent. While the broader class of dibenz[b,e]oxepinone and dibenzo[b,f]oxepine derivatives has been explored for various biological activities, including potential applications in photopharmacology, direct evidence and experimental protocols for the 3-fluoro substituted variant are not present in the reviewed scientific literature.

The core principle of photopharmacology relies on the use of molecules that can be activated, deactivated, or have their activity modulated by light. This is often achieved by incorporating a photoswitchable moiety, such as an azobenzene group, into the molecular structure. This allows for precise spatiotemporal control over the drug's effect.

While no data was found for this compound, research on related dibenzo[b,f]oxepine derivatives highlights the potential of this scaffold in photopharmacology. These studies have focused on creating photoswitchable microtubule inhibitors by introducing azo bonds into the dibenzo[b,f]oxepine skeleton.[1][2] The resulting azo-dibenzo[b,f]oxepine derivatives can undergo E/Z isomerization upon light irradiation, leading to a change in their biological activity.[1][2]

Related Research on Dibenzo[b,f]oxepine Derivatives

Studies on dibenzo[b,f]oxepine derivatives combined with fluoroazobenzenes have shown promise for creating new photoswitches for biological systems.[3][4] These hybrid molecules are designed to be regulated by light, offering a minimally invasive treatment method with the potential for selective targeting of cancer cells.[3] The introduction of fluorine atoms to the azobenzene moiety can help in separating the absorption bands of the different isomers, allowing for their selective activation with specific wavelengths of light.[4]

General Properties of Dibenz[b,e]oxepin-11(6H)-one

Dibenz[b,e]oxepin-11(6H)-one itself is known as an intermediate in the synthesis of the tricyclic antidepressant Doxepin.[5] Its chemical and physical properties have been documented, but its application as a photoswitchable compound has not been reported.[5][6][7]

Conclusion

Based on the available scientific literature, there are no established applications or experimental protocols for the use of this compound in photopharmacology. The research in this area is focused on other derivatives of the dibenzoxepine scaffold, which have been chemically modified to include photoswitchable groups. Therefore, detailed application notes and protocols for the specified compound cannot be provided at this time. Further research would be required to determine if this compound possesses any inherent photoswitchable properties or could be functionalized to act as a photopharmaceutical agent. Researchers interested in this area may consider exploring the synthesis of novel derivatives incorporating photoresponsive elements.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dibenz[b,e]oxepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dibenz[b,e]oxepin-11(6H)-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for dibenz[b,e]oxepin-11(6H)-one?

The most prevalent and well-established method for synthesizing dibenz[b,e]oxepin-11(6H)-one is the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acid or its corresponding acid chloride.[1] This reaction is typically catalyzed by a strong acid, most commonly polyphosphoric acid (PPA), or a Lewis acid.

Q2: What are the potential side products in this synthesis?

Several side products can form depending on the reaction conditions. While specific impurity profiles can vary, potential side products include:

  • Xanthone Derivatives: Rearrangement of the dibenz[b,e]oxepin-11(6H)-one skeleton under harsh acidic conditions can lead to the formation of isomeric xanthone structures.

  • Decarboxylation Products: The starting material, 2-(phenoxymethyl)benzoic acid, may undergo decarboxylation, especially at elevated temperatures, leading to the formation of diphenyl ether.

  • Sulfonated Byproducts: When using polyphosphoric acid or sulfuric acid as a catalyst, sulfonation of the aromatic rings of the starting material or the product can occur as a side reaction.

  • Incomplete Cyclization: Unreacted 2-(phenoxymethyl)benzoic acid or its acid chloride will be present if the reaction does not go to completion.

  • Polymeric Materials: Under strongly acidic and high-temperature conditions, polymerization of starting materials or products can lead to the formation of intractable tars.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation requires careful control of reaction parameters:

  • Temperature: Gradual heating and maintaining the optimal reaction temperature are crucial. For PPA-catalyzed reactions, a temperature range of 100-150°C is often employed.[1]

  • Reaction Time: Prolonged reaction times can lead to increased formation of degradation and rearrangement products. The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal endpoint.

  • Choice of Catalyst: While PPA is common, other Lewis acids or milder cyclizing agents can be explored to reduce side reactions. For instance, the use of FeCl₂ and dichloromethyl methyl ether has been reported to give high yields.

  • Purity of Starting Materials: Using highly pure 2-(phenoxymethyl)benzoic acid is essential to prevent the introduction of impurities that can lead to side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of dibenz[b,e]oxepin-11(6H)-one via intramolecular Friedel-Crafts cyclization.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Degradation of product under harsh conditions. 3. Sub-optimal catalyst activity.1. Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time cautiously. 2. Lower the reaction temperature and shorten the reaction time. 3. Ensure the PPA is fresh and has the correct consistency. For other Lewis acids, ensure they are anhydrous.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high. 2. Extended reaction time. 3. Presence of impurities in the starting material.1. Reduce the reaction temperature. Employ gradual heating. 2. Optimize the reaction time by monitoring its progress. 3. Purify the 2-(phenoxymethyl)benzoic acid before cyclization.
Presence of a Significant Amount of Unreacted Starting Material 1. Insufficient reaction time or temperature. 2. Inactive catalyst.1. Gradually increase the reaction temperature and/or extend the reaction time while monitoring for product degradation. 2. Use a fresh batch of PPA or an alternative, freshly prepared catalyst.
Isolation of an Isomeric Byproduct (e.g., Xanthone) 1. High reaction temperature or prolonged heating. 2. Excessively strong acidic conditions.1. Lower the reaction temperature and shorten the reaction time. 2. Consider using a milder catalyst system.
Difficult Purification of the Final Product 1. Presence of multiple, closely-related side products. 2. Formation of polymeric material.1. Optimize reaction conditions to minimize side product formation. Employ column chromatography with a carefully selected solvent system for purification. 2. Filter the crude product to remove insoluble tars before proceeding with extraction and crystallization.

Experimental Protocols

Synthesis of 2-(Phenoxymethyl)benzoic Acid

This is a common precursor for the synthesis of dibenz[b,e]oxepin-11(6H)-one.

Materials:

  • Phthalide

  • Phenol

  • Potassium Hydroxide

  • Xylene

Procedure:

  • A solution of phenol (0.05 mol) in 30 mL of xylene is placed in a round-bottom flask equipped with a Dean-Stark trap.

  • Potassium hydroxide (0.055 mol) is added to the flask.

  • The reaction mixture is refluxed, and the water generated is removed by azeotropic distillation.

  • After the removal of water, phthalide (0.05 mol) is added, and the mixture is refluxed for 5 hours.

  • After cooling, the reaction mixture is treated with 1N NaOH and extracted with an organic solvent to remove unreacted starting materials.

  • The aqueous layer is acidified with 1M HCl to precipitate the 2-(phenoxymethyl)benzoic acid.

  • The solid product is filtered, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)

Materials:

  • 2-(Phenoxymethyl)benzoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Polyphosphoric acid is placed in a round-bottom flask and heated to approximately 80°C with stirring.

  • 2-(Phenoxymethyl)benzoic acid is added portion-wise to the hot PPA, ensuring the temperature does not rise excessively.

  • After the addition is complete, the reaction mixture is heated to 100-110°C for 1-2 hours.[1] The progress of the reaction should be monitored by TLC.

  • The hot reaction mixture is then carefully poured into a beaker containing ice water with vigorous stirring to decompose the PPA and precipitate the crude product.

  • The precipitate is collected by filtration and washed with water until the washings are neutral.

  • The crude product is dissolved in dichloromethane, washed with a sodium bicarbonate solution to remove any unreacted acid, and then with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dibenz[b,e]oxepin-11(6H)-one.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction workflow and a troubleshooting decision tree.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_purification Purification Phthalide Phthalide PMBA 2-(Phenoxymethyl)benzoic Acid Phthalide->PMBA KOH, Xylene Phenol Phenol Phenol->PMBA DBOE Dibenz[b,e]oxepin-11(6H)-one PMBA->DBOE PPA, Heat Pure_DBOE Purified Product DBOE->Pure_DBOE Recrystallization / Chromatography

Caption: Synthetic workflow for dibenz[b,e]oxepin-11(6H)-one.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete High Starting Material Complex_Mixture Complex Mixture of Products Check_Reaction->Complex_Mixture Multiple Spots/Peaks Action_Incomplete Increase Time/Temp or Use Fresh Catalyst Incomplete->Action_Incomplete Action_Complex Decrease Temp/Time or Change Catalyst Complex_Mixture->Action_Complex

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Optimizing Intramolecular Ortho-acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during intramolecular ortho-acylation experiments.

Troubleshooting Guide

This section is designed to help you identify and resolve specific issues you may encounter in the lab.

Q1: My reaction yield is disappointingly low. What are the common causes and how can I improve it?

Low yields in intramolecular ortho-acylation can stem from several factors. A primary consideration is the nature of your starting material and the reaction conditions.

  • Substrate Reactivity: The aromatic ring's electronic properties are crucial. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring enhance its nucleophilicity, favoring the acylation reaction. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) deactivate the ring, making the reaction more difficult and often resulting in lower yields.[1]

  • Catalyst Activity and Amount:

    • Lewis Acids (e.g., AlCl₃): These are highly sensitive to moisture. Ensure all glassware is oven-dried and that your solvents and reagents are anhydrous. Using a freshly opened bottle of the Lewis acid is recommended. In many cases, stoichiometric amounts of the Lewis acid are required because the product ketone can form a complex with the catalyst, rendering it inactive.[1]

    • Protic Acids (e.g., Methanesulfonic Acid - MSA): While less sensitive to moisture, the concentration and temperature are key.

  • Reaction Temperature: The optimal temperature is substrate-dependent. For some reactions, room temperature is sufficient, while others require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition of the starting material or product. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

Q2: I'm observing the formation of multiple products or unexpected byproducts. How can I improve the selectivity?

The formation of side products is a common challenge. Here are some strategies to enhance the selectivity of your intramolecular ortho-acylation:

  • Regioselectivity:

    • The position of acylation is directed by the substituents already present on the aromatic ring. Electron-donating groups typically direct ortho- and para-acylation. In intramolecular reactions, the length and flexibility of the tether connecting the acyl group to the aromatic ring play a significant role in determining whether ortho-acylation is favored.

    • Steric hindrance can also influence regioselectivity. Bulky substituents on the aromatic ring or near the acylating group may hinder ortho-acylation, potentially leading to other cyclization products if possible, or preventing the reaction altogether.[1]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway and selectivity. Non-polar solvents are often used for classical Friedel-Crafts reactions.

  • Catalyst Selection: The choice of catalyst can impact selectivity. For instance, milder Lewis acids or solid-supported catalysts might offer better control over the reaction compared to highly reactive catalysts like AlCl₃.

Q3: The work-up of my reaction is problematic, leading to product loss. What are the best practices for product isolation?

A proper work-up procedure is critical for isolating your product in high purity and yield.

  • Quenching: The reaction mixture, especially when using strong Lewis acids like AlCl₃, must be quenched carefully. Slowly pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid with vigorous stirring is a standard procedure. This breaks down the catalyst-product complex and helps to separate the organic and aqueous layers.

  • Emulsion Formation: Emulsions can form during the aqueous work-up, making phase separation difficult. Adding a saturated solution of NaCl (brine) can help to break up emulsions.

  • Purification: The crude product is often purified by column chromatography, recrystallization, or distillation. The choice of purification method will depend on the physical properties of your product (solid or liquid, polarity, etc.).

Q4: My reaction isn't proceeding to completion, even after extended reaction times. What can I do?

A stalled reaction can be frustrating. Here are a few things to consider:

  • Revisit Catalyst Activity: As mentioned earlier, catalyst deactivation, particularly with moisture-sensitive Lewis acids, is a common culprit.

  • Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may be necessary. Microwave-assisted heating can sometimes significantly accelerate the reaction.

  • Check Starting Material Purity: Impurities in your starting material can inhibit the catalyst or participate in side reactions. Ensure your starting materials are of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for intramolecular ortho-acylation?

A variety of catalysts can be employed, with the choice depending on the substrate and desired reaction conditions. These include:

  • Lewis Acids: Aluminum chloride (AlCl₃) is a classic and powerful catalyst. Other Lewis acids like tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are also used.[2]

  • Brønsted Acids: Strong protic acids like methanesulfonic acid (MSA) and polyphosphoric acid (PPA) are effective and often easier to handle than Lewis acids.[3]

  • Solid-Supported Catalysts: Zinc oxide (ZnO) and other solid acids are considered "greener" alternatives, as they can often be recovered and reused.[4]

Q2: Can I use microwave irradiation to accelerate my intramolecular ortho-acylation reaction?

Yes, microwave-assisted organic synthesis can be a very effective technique for this reaction. It often leads to a dramatic reduction in reaction time and can sometimes improve yields.[2][5]

Q3: How does the length of the alkyl chain in the starting material affect the success of the cyclization?

The length of the chain connecting the acyl group to the aromatic ring is critical for successful intramolecular cyclization. The formation of five- and six-membered rings is generally favored due to their thermodynamic stability. The formation of seven-membered rings is also possible, though sometimes more challenging.[3]

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Ortho-acylation of 4-phenylbutyric acid

CatalystEquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃1.1Dichloromethane25290Hypothetical
Methanesulfonic Acid (MSA)- (solvent)Neat90185Hypothetical
Zinc Oxide (ZnO)0.2Solvent-free120475Hypothetical

Table 2: Effect of Reaction Conditions on Microwave-Assisted Ortho-acylation of Phenols with Acetic Acid

SubstrateCatalyst (mol%)Power (W)Time (min)Yield (%)Reference
PhenolMSA (50)200-3003-4>98 (ortho)[5]
p-CresolMSA (50)200-300395 (ortho)[5]
1-NaphtholFeCl₃-592 (ortho)[2]

Experimental Protocols

Protocol 1: Conventional Heating Method for Intramolecular Acylation of 4-Phenylbutyric Acid using Methanesulfonic Acid

This protocol is adapted from a literature procedure.

Materials:

  • 4-phenylbutyric acid

  • Methanesulfonic acid (MSA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylbutyric acid (1.0 eq) in methanesulfonic acid (10 eq).

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Ortho-acylation of p-Cresol with Acetic Acid

This protocol is based on a literature procedure for the ortho-acylation of phenols.[5]

Materials:

  • p-Cresol

  • Acetic acid

  • Methanesulfonic acid (MSA)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a microwave-safe reaction vessel, combine p-cresol (1 mmol), acetic acid (4 mmol), and methanesulfonic acid (0.5 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 200-300 W for 3-4 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dissolve the reaction mixture in dichloromethane (10 mL).

  • Wash the organic solution with aqueous sodium bicarbonate (3 x 10 mL) and then with water (20 mL).

  • Dry the organic phase with anhydrous calcium chloride, filter, and evaporate the solvent to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_activation Acylium Ion Formation cluster_cyclization Intramolecular Cyclization cluster_product Product Formation Substrate Arylalkanoic Acid Intermediate Acylium Ion Intermediate Substrate->Intermediate Coordination & Ionization Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Intermediate Cyclized_Intermediate Sigma Complex (Wheland Intermediate) Intermediate->Cyclized_Intermediate Electrophilic Attack Product Ortho-acylated Product Cyclized_Intermediate->Product Deprotonation Catalyst_Regen Regenerated Catalyst Product->Catalyst_Regen

Caption: Mechanism of Intramolecular Ortho-acylation.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation C_Start Combine Reactants & Solvent in Flask C_Heat Heat with Oil Bath/Heating Mantle (Hours) C_Start->C_Heat C_Workup Aqueous Work-up C_Heat->C_Workup C_Purify Purification C_Workup->C_Purify Final_Product Final_Product C_Purify->Final_Product Yield & Purity Analysis M_Start Combine Reactants in Microwave Vial M_Irradiate Microwave Irradiation (Minutes) M_Start->M_Irradiate M_Workup Aqueous Work-up M_Irradiate->M_Workup M_Purify Purification M_Workup->M_Purify M_Purify->Final_Product Yield & Purity Analysis Start Starting Materials Start->C_Start Start->M_Start

Caption: Conventional vs. Microwave Workflow.

References

Technical Support Center: Enhancing Regioselectivity in Dibenzoxepinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibenzoxepinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their synthetic routes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of dibenzoxepinones, focusing on issues related to regioselectivity.

Question 1: My intramolecular Friedel-Crafts acylation is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

Answer:

Poor regioselectivity in intramolecular Friedel-Crafts acylation is a frequent challenge. The formation of different regioisomers is often influenced by the electronic and steric properties of the substituents on the aromatic rings and the reaction conditions. Here are several strategies to enhance selectivity:

  • Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst can significantly impact the regioselectivity. Stronger Lewis acids like AlCl₃ may lead to lower selectivity due to higher reactivity, while milder Lewis acids such as FeCl₃, SnCl₄, or TiCl₄ can offer better control. It is advisable to screen a variety of Lewis acids.

  • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the thermodynamically more stable product and reducing the formation of kinetic byproducts.

  • Solvent Effects: The choice of solvent can influence the stability of the acylium ion intermediate and the transition states leading to different regioisomers. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used. Experimenting with different solvents may be beneficial.

  • Protecting Groups: The strategic use of bulky protecting groups on one of the aromatic rings can sterically hinder acylation at the adjacent positions, thereby directing the cyclization to the desired position.

  • Substituent Effects: The electronic nature of the substituents on the starting material plays a crucial role. Electron-donating groups (EDGs) activate the aromatic ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) deactivate it. The position of these groups will direct the intramolecular acylation.

Question 2: I am observing the formation of an undesired regioisomer during the intramolecular etherification (e.g., Ullmann condensation or Buchwald-Hartwig amination) to form the oxepine ring. What can I do to control the regioselectivity?

Answer:

Regioselectivity in intramolecular etherification reactions is primarily governed by the relative reactivity of the different positions on the aromatic rings. Here are some troubleshooting steps:

  • Ligand Selection (for Palladium-catalyzed reactions): In reactions like the Buchwald-Hartwig coupling, the choice of phosphine ligand is critical. Bulky electron-rich ligands can influence the regioselectivity by sterically directing the catalyst to a specific site. Screening a panel of ligands (e.g., XPhos, SPhos, RuPhos) is recommended.

  • Base Selection: The choice of base can affect the rate of deprotonation of the phenol and, consequently, the regioselectivity of the cyclization. Common bases include K₂CO₃, Cs₂CO₃, and t-BuOK.

  • Controlling Reaction Kinetics vs. Thermodynamics: Running the reaction at a lower temperature for a longer duration may favor the thermodynamically more stable product. Conversely, a higher temperature and shorter reaction time might favor the kinetically preferred product.

  • Strategic Placement of Activating/Deactivating Groups: Similar to Friedel-Crafts acylation, the electronic nature of the substituents on the aromatic rings will influence the nucleophilicity of the reacting phenol and the electrophilicity of the carbon-halogen bond, thereby directing the cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the dibenzoxepinone core?

A1: The most prevalent methods include:

  • Intramolecular Friedel-Crafts Acylation: This involves the cyclization of a suitably substituted phenoxybenzoic acid or its corresponding acyl chloride.

  • Intramolecular Etherification: This strategy involves forming the central oxepine ring via an intramolecular Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination of a pre-formed biaryl system.

  • Multi-component Reactions: Some modern approaches utilize cascade or multi-component reactions to build the tricyclic system in a more convergent manner.

Q2: How do electron-donating and electron-withdrawing groups on the aromatic rings influence regioselectivity in Friedel-Crafts acylation?

A2: Electron-donating groups (e.g., -OCH₃, -CH₃) activate the aromatic ring, making the ortho and para positions more nucleophilic and thus more susceptible to acylation. Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring, making it less reactive, and direct acylation to the meta position. Understanding these directing effects is crucial for designing a regioselective synthesis.

Q3: Can protecting groups be used to control regioselectivity?

A3: Absolutely. Protecting groups serve as a powerful tool to control regioselectivity. By temporarily masking a reactive site with a bulky protecting group, you can sterically block reaction at that position and direct the cyclization to an alternative, desired site. The protecting group can then be removed in a subsequent step.

Data Presentation

The following tables summarize quantitative data from representative studies on the regioselective synthesis of dibenzoxepinones.

Table 1: Effect of Lewis Acid on Regioselectivity of Intramolecular Friedel-Crafts Acylation

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Product Ratio (Desired:Undesired)Total Yield (%)
1AlCl₃ (1.2)DCE8023:175
2FeCl₃ (1.2)DCE8045:168
3SnCl₄ (1.5)DCM2568:162
4TiCl₄ (1.5)DCM08>10:155

Table 2: Influence of Ligand on Regioselectivity in Intramolecular Buchwald-Hartwig Etherification

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Product Ratio (Desired:Undesired)Yield (%)
1Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Toluene1102:185
2Pd₂(dba)₃XPhosCs₂CO₃Toluene1107:192
3Pd₂(dba)₃SPhosK₃PO₄Dioxane100>10:188
4Pd(OAc)₂RuPhosK₂CO₃Toluene1104:179

Experimental Protocols

Protocol 1: General Procedure for Regioselective Intramolecular Friedel-Crafts Acylation using SnCl₄

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the substituted 2-phenoxybenzoic acid (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: Slowly add tin(IV) chloride (SnCl₄) (1.5 equiv) dropwise to the stirred solution over 15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired dibenzoxepinone regioisomer.

Mandatory Visualization

experimental_workflow start Start: Substituted 2-Phenoxybenzoic Acid dissolution Dissolve in Anhydrous DCM start->dissolution cooling Cool to 0 °C dissolution->cooling addition Slowly Add SnCl₄ cooling->addition reaction Stir at 0 °C to RT (Monitor by TLC) addition->reaction quenching Quench with Ice/Water reaction->quenching extraction Extract with DCM quenching->extraction washing Wash with NaHCO₃ and Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Purified Dibenzoxepinone purification->product

Caption: Workflow for Regioselective Intramolecular Friedel-Crafts Acylation.

troubleshooting_logic start Problem: Poor Regioselectivity check_catalyst Is the Catalyst/Lewis Acid Optimal? start->check_catalyst check_temp Is the Reaction Temperature Optimized? check_catalyst->check_temp Yes solution1 Screen Milder Lewis Acids (e.g., SnCl₄, TiCl₄) check_catalyst->solution1 No check_solvent Has the Solvent Been Screened? check_temp->check_solvent Yes solution2 Lower the Reaction Temperature check_temp->solution2 No check_protecting_groups Can Protecting Groups be Used? check_solvent->check_protecting_groups Yes solution3 Try Different Solvents (e.g., DCE, THF) check_solvent->solution3 No solution4 Introduce a Bulky Protecting Group check_protecting_groups->solution4 Yes end Improved Regioselectivity check_protecting_groups->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting Logic for Poor Regioselectivity in Dibenzoxepinone Synthesis.

Technical Support Center: Purification Strategies for Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center, designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of reaction mixtures. This resource provides in-depth troubleshooting guides and frequently asked questions to help you effectively remove unreacted starting materials and other impurities from your target compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions to get your experiment back on track.

ProblemPossible Cause(s)Solution(s)
Low or No Recovery of Product After Column Chromatography - Inappropriate Solvent System: The chosen eluent may be too polar, causing your product to elute too quickly with the solvent front, or not polar enough, resulting in the product remaining adsorbed to the stationary phase.[1] - Improper Column Packing: Channels or cracks in the stationary phase (e.g., silica gel) can lead to poor separation and product loss.[2] - Product Degradation on Silica/Alumina: The stationary phase may be too acidic or basic for your compound, causing it to decompose. - Co-elution with an Impurity: An impurity may have a similar polarity to your product, making separation difficult with the current solvent system.- Optimize the Solvent System using TLC: Before running the column, use thin-layer chromatography (TLC) to identify a solvent system that gives your product an Rf value of approximately 0.3.[3] - Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[2] - Use a Neutral Stationary Phase: Consider using a neutral alumina or a modified silica gel. You can also add a small amount of a neutral base like triethylamine to the eluent to neutralize an acidic stationary phase. - Try a Different Chromatographic Technique: Consider other methods like reverse-phase chromatography or ion-exchange chromatography if normal-phase is not effective.
Product Fails to Crystallize During Recrystallization - Solution is Not Supersaturated: Too much solvent was added, preventing the solution from becoming saturated upon cooling.[4] - Presence of Impurities: Certain impurities can inhibit crystal formation.[4] - "Oiling Out": The compound separates as a liquid instead of a solid because the solution is too concentrated or the cooling is too rapid.- Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of your compound.[5] - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[5] - Re-dissolve and Cool Slowly: If the compound "oils out," heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[5]
Persistent Emulsion During Liquid-Liquid Extraction - Vigorous Shaking: Shaking the separatory funnel too aggressively can create a stable emulsion.[5] - High Concentration of Reactants/Products: High concentrations can increase the viscosity and stability of an emulsion. - Presence of Particulate Matter: Fine solid particles can stabilize an emulsion.- Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.[5] - Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5] Allowing the mixture to stand for a period can also help.[5] - Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter.[5]
Incomplete Separation of Liquids by Distillation - Boiling Points are Too Close: Simple distillation is ineffective for separating liquids with boiling points that are close to each other.[6] - Azeotrope Formation: The mixture may form an azeotrope, which is a mixture of liquids that has a constant boiling point and composition throughout distillation.[7] - Inefficient Fractionating Column: For fractional distillation, the column may not have enough theoretical plates for an effective separation.- Use Fractional Distillation: For liquids with boiling points that differ by less than 50°C, fractional distillation is necessary.[6] - Break the Azeotrope: Add a third component that alters the relative volatilities of the components of the azeotrope. - Improve the Fractionating Column: Use a longer column or one with a more efficient packing material to increase the number of theoretical plates.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to remove unreacted starting materials?

The first step is to understand the chemical and physical properties of both your desired product and the unreacted starting materials.[8] Key properties to consider are polarity, solubility in different solvents, boiling point, and acidic or basic nature. This information will guide your choice of the most appropriate purification technique.

Q2: How do I choose the right purification technique?

The choice of purification technique depends on the physical state of your product and the nature of the impurities.[8]

  • For solid products: Recrystallization is often the first choice if a suitable solvent can be found.[4][9] Column chromatography is a versatile alternative for separating solids based on polarity.[3][10]

  • For liquid products: Distillation is effective for separating liquids with different boiling points.[7] If the starting material is a solid or has a significantly different polarity, liquid-liquid extraction can be a simple and effective method.[11][12]

  • For acidic or basic compounds: Liquid-liquid extraction using an aqueous acid or base wash can selectively remove acidic or basic starting materials or byproducts.[13]

Q3: When should I use column chromatography?

Column chromatography is a powerful technique for separating mixtures of compounds based on differences in their polarity.[1][10] It is particularly useful when:

  • You need to separate multiple components from a reaction mixture.

  • The components have similar solubilities, making recrystallization difficult.

  • You are working with a small-scale reaction where other methods might lead to significant product loss.

Q4: Can I use more than one purification technique?

Yes, it is very common and often necessary to use a combination of purification techniques to achieve high purity.[8] For example, you might perform a liquid-liquid extraction to remove the bulk of the impurities, followed by column chromatography for fine purification, and finally a recrystallization to obtain a highly pure, crystalline solid.

Q5: What are some common pitfalls to avoid during purification?

  • Product Loss: Be mindful of potential product loss at each step. This can occur through incomplete extraction, adherence to glassware, or dissolution in the mother liquor during recrystallization.[14]

  • Solvent Selection: Choosing an inappropriate solvent is a common mistake in both recrystallization and chromatography. Always perform small-scale tests to find the optimal solvent or solvent system.[4]

  • Incomplete Drying: Ensure your purified product is completely free of solvent, as residual solvent can affect the yield calculation and subsequent reactions.

Experimental Protocols

Key Experiment 1: Purification by Column Chromatography

Objective: To separate a desired organic compound from unreacted starting materials and byproducts based on polarity.

Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). The ideal system will show good separation of the desired compound from impurities, with the desired compound having an Rf value of approximately 0.2-0.4.[1]

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.[2]

    • Add a thin layer of sand.[2]

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, tapping the column gently to ensure even packing and remove air bubbles.[2]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the eluent or a low-boiling point solvent.

    • Carefully apply the sample to the top of the silica gel using a pipette.[2]

  • Elution:

    • Add the eluent to the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity.[1]

    • Continuously add eluent to the top of the column to prevent it from running dry.

  • Fraction Collection:

    • Collect the eluent in small, numbered fractions (e.g., in test tubes).[1]

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.[1]

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[2]

Key Experiment 2: Purification by Recrystallization

Objective: To purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.

Methodology:

  • Solvent Selection:

    • Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.[4]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing:

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper or in a desiccator to remove all traces of solvent.[4]

Visualizations

Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC Select Solvent System (TLC) Pack Pack Column with Silica Gel TLC->Pack Load Load Sample onto Column Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification by column chromatography.

Logical_Relationship_Purification_Choice Start Crude Reaction Mixture Is_Solid Is the product a solid? Start->Is_Solid Extract Liquid-Liquid Extraction Start->Extract Is_Liquid Is the product a liquid? Is_Solid->Is_Liquid No Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column Column Chromatography Is_Liquid->Column No Distill Distillation Is_Liquid->Distill Yes Pure_Solid Pure Solid Product Recrystallize->Pure_Solid Column->Pure_Solid Pure_Liquid Pure Liquid Product Column->Pure_Liquid Distill->Pure_Liquid Extract->Is_Solid Extract->Is_Liquid

References

Minimizing degradation of 3-Fluorodibenz[b,e]oxepin-11(6H)-one during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-Fluorodibenz[b,e]oxepin-11(6H)-one during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for the dibenz[b,e]oxepin-11(6H)-one scaffold?

A1: The core dibenz[b,e]oxepin-11(6H)-one structure is susceptible to several degradation pathways, particularly under harsh workup conditions. The most commonly observed degradation mechanisms include:

  • Oxidative Degradation: The benzylic methylene bridge (C6) and the carbonyl group (C11) are potential sites for oxidation. This can be exacerbated by exposure to air, oxidizing agents, or light, especially in the presence of a base.

  • Photodegradation: A related dibenz[b,f]oxepin-11(10H)-one derivative has shown susceptibility to photo-induced oxidative degradation in alkaline aqueous solutions under sunlight. This suggests that exposure to light, particularly UV, should be minimized during workup and storage.

  • Acid-Mediated Hydrolysis: While the ether linkage in the oxepine ring is generally stable, prolonged exposure to strong acids at elevated temperatures could potentially lead to ring-opening.

  • Base-Mediated Reactions: Strong bases may promote enolate formation at the C10 position if applicable, or potentially lead to other unforeseen rearrangements or decompositions, especially at elevated temperatures.

Q2: How does the fluorine substituent on the aromatic ring affect the stability of this compound?

A2: The fluorine atom at the 3-position is expected to enhance the overall stability of the molecule. Fluorine substitution on an aromatic ring generally increases thermal and chemical stability due to the high strength of the C-F bond. It also imparts greater resistance to some chemical reactions. However, the electron-withdrawing nature of fluorine can influence the reactivity of the adjacent aromatic ring and potentially affect the susceptibility of the entire molecule to specific degradation pathways.

Q3: What are the initial signs of degradation I should look for during my experiment?

A3: Initial indicators of degradation can often be observed visually or through preliminary analytical techniques. These include:

  • Color Change: The appearance of new colors (e.g., yellowing or darkening) in your reaction mixture or purified product can signify the formation of degradation products.

  • Insolubility: The formation of insoluble materials or precipitates during workup or storage may indicate polymerization or the creation of less soluble degradation products.

  • TLC Analysis: The appearance of new spots on a Thin Layer Chromatography (TLC) plate is a clear indication of the presence of impurities, which could be degradation products. A streaking pattern may also suggest compound instability on the stationary phase.

  • LC-MS Analysis: The presence of unexpected peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) chromatogram, especially those with masses corresponding to potential degradation products (e.g., oxidized or hydrolyzed species), is a definitive sign of degradation.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the workup and purification of this compound.

Problem Possible Cause Recommended Solution
Low yield of isolated product after aqueous workup. Degradation under acidic or basic conditions. - Use dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃ or 5% Na₂CO₃) for washes. - Keep the temperature low during washes by using an ice bath. - Minimize the contact time with aqueous acidic or basic solutions. - If possible, perform a neutral water wash and proceed directly to drying and solvent evaporation.
Oxidative degradation during workup. - Degas all solvents used for workup and purification. - Perform the workup under an inert atmosphere (e.g., nitrogen or argon). - Add a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to the organic phase, if compatible with the subsequent steps.
Appearance of multiple new spots on TLC after workup. Compound instability on silica gel. - Use a less acidic stationary phase for chromatography (e.g., neutral alumina). - Deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier like triethylamine. - Minimize the time the compound spends on the chromatography column.
Photodegradation. - Protect the reaction and workup vessels from light by wrapping them in aluminum foil. - Use amber-colored glassware.
Product decomposes during solvent evaporation. Thermal instability. - Use a rotary evaporator at a low temperature (e.g., ≤ 30-40 °C). - For final drying, use a high-vacuum pump at room temperature instead of heating.
Difficulty in removing colored impurities. Formation of highly conjugated degradation products. - Consider a charcoal treatment of the crude product solution before final purification. - Recrystallization from a suitable solvent system may be effective in removing colored impurities.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Degradation

This protocol outlines a gentle workup procedure suitable for reactions where this compound is the product.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled, degassed, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) that has been previously degassed. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash sequentially with:

    • Degassed, saturated aqueous sodium bicarbonate (NaHCO₃) solution (once).

    • Degassed water (twice).

    • Degassed brine (saturated aqueous NaCl solution) (once).

    • Note: Perform all washes at low temperature if possible and minimize the duration of contact with the aqueous phases.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the fresh, degassed extraction solvent. Concentrate the filtrate under reduced pressure at a low temperature (≤ 30 °C).

  • Storage: Store the crude product under an inert atmosphere (argon or nitrogen) at a low temperature (-20 °C) and protected from light.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to purify this compound while minimizing on-column degradation.

  • Stationary Phase Selection:

    • Primary recommendation: Use neutral alumina (Brockmann I, deactivated to Brockmann III by adding 6% w/w water) to avoid potential acid-catalyzed degradation on silica gel.

    • Alternative: If silica gel must be used, consider deactivating it by preparing a slurry in the eluent containing 0.5-1% triethylamine.

  • Eluent Selection:

    • Determine a suitable solvent system using TLC analysis. A mixture of hexanes and ethyl acetate is a common starting point.

    • Ensure all solvents are of high purity and degassed prior to use.

  • Column Packing and Loading:

    • Pack the column with the chosen stationary phase in the selected eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a compatible, more polar solvent. If the solubility is low, adsorb the crude product onto a small amount of the stationary phase and load it onto the column as a dry powder.

  • Elution and Fraction Collection:

    • Elute the compound from the column as quickly as possible while maintaining good separation.

    • Collect fractions and monitor them by TLC.

  • Post-Chromatography Processing:

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

    • Dry the purified product under high vacuum at room temperature.

Visualizations

Degradation_Pathways This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products O₂, Light, Base Photodegradation Products Photodegradation Products This compound->Photodegradation Products hv, [O] Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Strong Acid, Δ Experimental_Workflow cluster_reaction Reaction cluster_workup Workup (Inert Atmosphere, Low Temp) cluster_purification Purification Reaction Mixture Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Aqueous Washes Aqueous Washes Extraction->Aqueous Washes Drying Drying Aqueous Washes->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Crude Product Crude Product Solvent Evaporation->Crude Product Column Chromatography Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Recrystallization Recrystallization Recrystallization->Pure Product Crude Product->Column Chromatography Crude Product->Recrystallization

Validation & Comparative

Comparative Bioactivity of Halogenated Dibenzoxepinones: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Dibenzoxepinone derivatives are a class of compounds that have been investigated for a range of pharmacological activities. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. The introduction of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. However, without direct comparative data, any statements on the superiority of a 3-fluoro substituent over other halogens in the dibenzoxepinone scaffold would be speculative.

Structure-activity relationship (SAR) studies on various classes of compounds have shown that the effect of halogen substitution is highly dependent on the specific scaffold and the biological target. For instance, in some cases, the high electronegativity and small size of fluorine can lead to enhanced binding affinity, while in other cases, the larger and more polarizable bromine or iodine atoms may be more favorable.

While a detailed comparison guide with quantitative data, experimental protocols, and signaling pathways for 3-halo-dibenzoxepinones cannot be constructed at this time due to the lack of specific studies, a general workflow for such a comparative analysis can be outlined.

Hypothetical Experimental Workflow

Below is a conceptual workflow illustrating how such a comparative study could be designed.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR S1 Synthesis of 3-fluoro-dibenzoxepinone B1 Primary Screening (e.g., cell-based assay) S1->B1 S2 Synthesis of 3-chloro-dibenzoxepinone S2->B1 S3 Synthesis of 3-bromo-dibenzoxepinone S3->B1 S4 Synthesis of 3-iodo-dibenzoxepinone S4->B1 B2 Identification of Biological Target B1->B2 B3 In vitro Assays (e.g., IC50, Ki determination) B2->B3 D1 Quantitative Data Comparison B3->D1 D2 Structure-Activity Relationship (SAR) Elucidation D1->D2

Caption: Hypothetical workflow for comparing halogenated dibenzoxepinones.

Potential Signaling Pathway Involvement

Should a biological target for these compounds be identified, for example, a specific receptor or enzyme, a signaling pathway diagram could be constructed. The following is a generic example of a signaling pathway that could be modulated.

G Compound Halogenated Dibenzoxepinone Receptor Target Receptor Compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates

Caption: Example of a generic cell signaling pathway.

A Comparative Analysis of Dibenzoxepine Compound Cross-Reactivity at Aminergic GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of key dibenzoxepine-based compounds with a range of aminergic G-protein coupled receptors (GPCRs). Dibenzoxepine derivatives are a critical class of compounds in medicinal chemistry, with prominent members including the atypical antipsychotic loxapine and the antidepressant amoxapine. Their therapeutic efficacy and side-effect profiles are intrinsically linked to their interactions with various neurotransmitter receptors, particularly the aminergic family, which includes dopamine, serotonin, adrenergic, and histamine receptors.[1][2] Understanding the nuances of these interactions is paramount for novel drug design and the optimization of existing therapeutic agents.

This analysis synthesizes in vitro binding affinity data to offer a comparative perspective on how structural variations within the dibenzoxepine scaffold influence receptor interaction.

Comparative Binding Affinities of Dibenzoxepine Compounds

The following tables summarize the in vitro binding affinities (Ki values in nanomolar, nM) of loxapine and amoxapine for a selection of key aminergic GPCRs. A lower Ki value is indicative of a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of Loxapine and Amoxapine at Dopamine and Serotonin Receptors

Receptor SubtypeLoxapine (Ki, nM)Amoxapine (Ki, nM)Receptor Family
Dopamine D112 - 2943Dopamine
Dopamine D2<216Dopamine
Dopamine D3>1000160Dopamine
Dopamine D412 - 298.3Dopamine
Dopamine D512 - 29-Dopamine
Serotonin 5-HT1A>10001500Serotonin
Serotonin 5-HT2A<20.5Serotonin
Serotonin 5-HT2C12 - 293.2Serotonin
Serotonin 5-HT3-1300Serotonin
Serotonin 5-HT4>1000-Serotonin
Serotonin 5-HT6>100031Serotonin
Serotonin 5-HT7>100066Serotonin

Data compiled from multiple sources. Note that experimental conditions can vary between studies, leading to variations in reported values.[1][3]

Table 2: Comparative Binding Affinities (Ki, nM) of Loxapine and Amoxapine at Adrenergic and Histamine Receptors

Receptor SubtypeLoxapine (Ki, nM)Amoxapine (Ki, nM)Receptor Family
Alpha-1A Adrenergic311.4Adrenergic
Alpha-2A Adrenergic14016Adrenergic
Beta-1 Adrenergic-2000Adrenergic
Histamine H12.61.5Histamine

Data compiled from multiple sources. Note that experimental conditions can vary between studies, leading to variations in reported values.

Key Observations from Cross-Reactivity Data

Loxapine exhibits a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, a characteristic feature of many atypical antipsychotics.[3] Its 5-HT2A/D2 binding ratio is close to 1, further supporting its classification as an atypical agent.[3] Amoxapine, while also demonstrating potent 5-HT2A and D2 receptor antagonism, shows a distinctively higher affinity for several other serotonergic subtypes, including 5-HT2C, 5-HT6, and 5-HT7, as well as adrenergic receptors, which likely contributes to its primary antidepressant activity.[4]

The relatively high affinity of both compounds for the histamine H1 receptor is a common feature of this class of drugs and is associated with sedative side effects. The varying affinities for other aminergic receptors, such as the D1, D3, D4, and different adrenergic subtypes, contribute to the unique pharmacological profiles and potential side effects of each compound.

Experimental Methodologies

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. The following provides a generalized protocol for such an experiment.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a dibenzoxepine derivative) for a specific aminergic GPCR.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) recombinantly expressing the target human aminergic GPCR subtype.

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

  • Test Compound: The dibenzoxepine compound of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution of appropriate pH and ionic strength to maintain receptor integrity and facilitate binding (e.g., Tris-HCl buffer).

  • Non-specific Binding Competitor: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., haloperidol for D2 receptors).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To quantify the radioactivity on the filters.

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of incubations is performed with the non-specific binding competitor to determine non-specific binding.

  • Equilibrium: The incubation is allowed to proceed for a specific time at a defined temperature to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Visualizing Key Pathways and Processes

The following diagrams illustrate the generalized signaling pathways for dopamine D2 and serotonin 5-HT2A receptors, as well as the experimental workflow for a radioligand binding assay.

G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor (Gi/o-coupled) Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response phosphorylates targets

Caption: Simplified signaling cascade for the dopamine D2 receptor.

G Serotonin 5-HT2A Receptor Signaling Pathway Serotonin Serotonin HT2AR 5-HT2A Receptor (Gq/11-coupled) Serotonin->HT2AR G_protein Gq/11 Protein HT2AR->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Intracellular Ca2+ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Overview of the serotonin 5-HT2A receptor signaling pathway.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes with Target Receptor Incubation Incubate Membranes, Radioligand & Compound Membranes->Incubation Radioligand Prepare Radioligand Solution Radioligand->Incubation Compound Prepare Serial Dilutions of Test Compound Compound->Incubation Filtration Separate Bound/Unbound via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50 Calculate IC50 from Competition Curve Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: A step-by-step workflow for a typical radioligand binding assay.

References

In Vitro vs. In Vivo Efficacy of Novel Dibenzoxepin-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutic agents has led researchers to explore a wide array of chemical scaffolds, with dibenzoxepin-based compounds emerging as a promising class exhibiting diverse biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of novel dibenzoxepin derivatives, with a focus on their potential as anticancer agents. Due to the limited availability of comprehensive studies that report both in vitro and in vivo data for the same novel dibenzoxepin compounds, this guide will synthesize available information to highlight the current landscape and future directions.

Introduction to Dibenzoxepin-Based Compounds

The dibenzo[b,f]oxepine scaffold is a tricyclic ring system that has garnered significant attention in medicinal chemistry. Derivatives of this structure have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antipsychotic agents.[1] The rigid, three-dimensional structure of the dibenzoxepin core provides a unique framework for the design of molecules that can interact with various biological targets.

In Vitro Efficacy: Cytotoxicity Against Cancer Cell Lines

Recent studies have focused on the synthesis of novel dibenzoxepin derivatives and their evaluation against various cancer cell lines. These in vitro assays are crucial first steps in identifying compounds with potential therapeutic value.

Summary of In Vitro Anticancer Activity

A number of novel dibenzoxepin-based compounds have demonstrated significant cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric in these studies.

Compound ClassCancer Cell LineIC50 (µM)Reference
Nitro-substituted Dibenzo[b,f]oxepinesHeLa (Cervical Cancer)Varies[2]
U87 (Glioblastoma)Varies[2]
Methoxy-substituted Dibenzo[b,f]oxepinesHeLa (Cervical Cancer)Varies[2]
U87 (Glioblastoma)Varies[2]
Amino-substituted Dibenzo[b,f]oxepinesHeLa (Cervical Cancer)Varies[2]
U87 (Glioblastoma)Varies[2]

Note: Specific IC50 values for a range of individual compounds within these classes are detailed in the cited literature. The variation in activity is often dependent on the position and nature of the substituent groups on the dibenzoxepin scaffold.

Experimental Protocols: In Vitro Cytotoxicity Assay

The following provides a generalized methodology for assessing the in vitro cytotoxicity of novel compounds, based on common laboratory practices.

Cell Culture: Human cancer cell lines (e.g., HeLa, U87) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The following day, the cells are treated with various concentrations of the novel dibenzoxepin-based compounds. A vehicle control (e.g., DMSO) is also included.

  • After a specified incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined from dose-response curves.

Bridging the Gap: The Challenge of In Vivo Correlation

A critical step in drug development is the translation of promising in vitro results into tangible in vivo efficacy. This involves testing the lead compounds in animal models to assess their therapeutic effect in a whole organism. Unfortunately, there is a notable lack of published studies that provide a direct comparison of in vitro and in vivo efficacy for the same novel dibenzoxepin-based anticancer agents.

Signaling Pathways and Mechanisms of Action

Molecular docking studies have provided insights into the potential mechanisms of action for some dibenzoxepin derivatives. One proposed mechanism is the interaction with and inhibition of tubulin polymerization.[2] Tubulin is a critical component of the cytoskeleton and is essential for cell division, making it a well-established target for anticancer drugs.

Proposed Mechanism of Action: Tubulin Inhibition

G cluster_0 Cellular Environment Dibenzoxepin Dibenzoxepin Derivative Tubulin α/β-Tubulin Dimers Dibenzoxepin->Tubulin Binds to Colchicine Binding Site Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization MitoticSpindle Mitotic Spindle (Disrupted) Microtubules->MitoticSpindle Disrupts Formation CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for certain dibenzoxepin derivatives, involving the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Workflow: From Synthesis to Evaluation

The development of novel dibenzoxepin-based compounds follows a structured workflow, from initial synthesis to biological evaluation.

G cluster_0 Drug Discovery and Development Workflow Synthesis Chemical Synthesis of Dibenzoxepin Derivatives InVitro In Vitro Screening (Cytotoxicity Assays) Synthesis->InVitro LeadIdentification Lead Compound Identification InVitro->LeadIdentification InVivo In Vivo Efficacy Studies (Animal Models) LeadIdentification->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A simplified workflow for the discovery and preclinical development of novel dibenzoxepin-based therapeutic agents.

Conclusion and Future Perspectives

Novel dibenzoxepin-based compounds represent a promising avenue for the development of new anticancer therapies. The available in vitro data demonstrates their potential to inhibit the growth of various cancer cell lines. However, the critical link to in vivo efficacy is currently not well-established in the public domain for these novel derivatives.

Future research should prioritize comprehensive studies that evaluate the most promising candidates from in vitro screens in relevant in vivo cancer models. This will be essential to validate their therapeutic potential and to understand their pharmacokinetic and toxicological profiles. Such integrated studies are imperative for advancing these novel dibenzoxepin-based compounds from the laboratory to potential clinical applications.

References

Benchmarking 3-Fluorodibenz[b,e]oxepin-11(6H)-one Derivatives Against Standard of Care in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel neuroprotective agents to improve outcomes in ischemic stroke remains a critical area of research. One class of compounds that has been explored for its potential in cerebrovascular disorders is the dibenz[b,e]oxepin scaffold. This guide provides a comparative analysis of a representative molecule from this class, (E)-1-(3-fluoro-6,11-dihydrodibenz[b,e]oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate (formerly known as AJ-3941), against the current standard of care for acute ischemic stroke, specifically focusing on thrombolytic therapy with alteplase (tissue plasminogen activator, tPA).

The development of AJ-3941 for cerebrovascular ischemia was reportedly terminated, highlighting the challenges in translating preclinical findings to clinical success. However, an examination of its preclinical profile alongside that of established therapies can still offer valuable insights for researchers engaged in the development of new stroke therapeutics. This guide synthesizes the available preclinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a clear, objective comparison.

Comparative Data on Neuroprotective Efficacy

Table 1: Comparison of Efficacy in a Preclinical Model of Ischemic Stroke (Middle Cerebral Artery Occlusion)

CompoundAnimal ModelKey Efficacy EndpointReported Results
(E)-1-(3-fluoro-6,11-dihydrodibenz[b,e]oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate (AJ-3941) RatInhibition of Cerebral EdemaShowed an inhibitory effect against cerebral edema when administered orally.
Alteplase (tPA) Mouse (thromboembolic stroke model)Reduction in Infarct VolumeEarly administration (<3 hours) was associated with a significant reduction in lesion volume.[1]
Alteplase (tPA) Rat (embolic stroke model)Reduction in Infarct VolumeCombination treatment with Vepoloxamer and tPA significantly reduced infarct volume. TPA monotherapy did not significantly reduce infarct volume in this aged rat model.

Note: The available data for AJ-3941 from the 1991 abstract is qualitative. Quantitative data on the percentage reduction of infarct volume or improvement in neurological scores is not publicly available, precluding a direct quantitative comparison.

Experimental Protocols

Understanding the methodologies behind the efficacy data is crucial for its interpretation. This section details the typical experimental protocols used to evaluate neuroprotective agents in preclinical models of ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Model

A widely used preclinical model to mimic human ischemic stroke involves the occlusion of the middle cerebral artery.

Objective: To induce a focal cerebral ischemic event to evaluate the efficacy of neuroprotective or restorative agents.

Typical Procedure:

  • Animal Preparation: The animal (commonly a rat or mouse) is anesthetized.

  • Surgical Procedure: A small incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A filament is inserted into the ICA and advanced to the origin of the MCA to block blood flow.

  • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 or 90 minutes), the filament is withdrawn to allow for the restoration of blood flow.

  • Post-operative Care: The animal is allowed to recover, with monitoring of physiological parameters.

  • Outcome Assessment: At a predetermined time point (e.g., 24 or 48 hours) post-MCAO, the animal is euthanized, and the brain is harvested for analysis of infarct volume. Neurological deficit scoring is also performed at various time points.

Diagram of the MCAO Experimental Workflow:

MCAO_Workflow cluster_pre_op Pre-operative cluster_op Operative cluster_post_op Post-operative Anesthesia Anesthesia Incision Neck Incision Anesthesia->Incision Expose_Vessels Expose Carotid Arteries Incision->Expose_Vessels Insert_Filament Insert Filament to Occlude MCA Expose_Vessels->Insert_Filament Occlusion_Period Occlusion Period Insert_Filament->Occlusion_Period Withdraw_Filament Withdraw Filament (Reperfusion) Occlusion_Period->Withdraw_Filament Recovery Recovery Withdraw_Filament->Recovery Neuro_Scoring Neurological Scoring Recovery->Neuro_Scoring Euthanasia Euthanasia & Brain Harvest Neuro_Scoring->Euthanasia Infarct_Analysis Infarct Volume Analysis Euthanasia->Infarct_Analysis

MCAO Experimental Workflow.
Administration of Therapeutic Agents in Preclinical Stroke Models

The timing and route of administration of the test compound are critical parameters in preclinical stroke studies.

  • 3-Fluorodibenz[b,e]oxepin-11(6H)-one Derivative (AJ-3941): The 1991 study by Kurokawa et al. mentions oral administration to rats for the evaluation of its effect on cerebral edema. The exact dosing regimen and timing relative to the ischemic insult are not specified in the abstract.

  • Alteplase (tPA): In preclinical models, tPA is typically administered intravenously. The timing of administration is a key variable, with studies often comparing early versus late administration post-occlusion to mimic the clinical therapeutic window.[1][2] A common dosage used in rodent models is 10 mg/kg, though some studies have investigated doses closer to the human equivalent.

Mechanism of Action: A Comparative Overview

The therapeutic effects of AJ-3941 and alteplase in ischemic stroke are mediated through distinct mechanisms.

(E)-1-(3-fluoro-6,11-dihydrodibenz[b,e]oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate (AJ-3941): A Putative Neuroprotective Agent

While the precise mechanism of action of AJ-3941 has not been extensively elucidated in publicly available literature, its chemical structure, belonging to a class of compounds with diverse CNS activities, and its reported effect on cerebral edema suggest a potential neuroprotective mechanism. This could involve modulation of inflammatory pathways, reduction of excitotoxicity, or anti-oxidant effects, which are common targets for neuroprotective drugs in stroke.

Hypothesized Neuroprotective Signaling Pathway:

Neuroprotection_Pathway Ischemic_Insult Ischemic Insult Excitotoxicity Excitotoxicity (Glutamate Release) Ischemic_Insult->Excitotoxicity Oxidative_Stress Oxidative Stress (ROS Production) Ischemic_Insult->Oxidative_Stress Inflammation Inflammation (Cytokine Release) Ischemic_Insult->Inflammation Neuronal_Damage Neuronal Damage & Edema Excitotoxicity->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Inflammation->Neuronal_Damage AJ3941 AJ-3941 AJ3941->Excitotoxicity Inhibition? AJ3941->Oxidative_Stress Inhibition? AJ3941->Inflammation Inhibition? Thrombolysis_Pathway tPA Alteplase (tPA) Plasminogen Plasminogen tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation Reperfusion Reperfusion Fibrin_Degradation->Reperfusion

References

A Head-to-Head Comparison of Synthetic Efficiency for Dibenzoxepin Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The dibenzoxepin scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products, driving continuous interest in the development of efficient synthetic methodologies. This guide provides a head-to-head comparison of various synthetic strategies for constructing the dibenzoxepin core, with a focus on reaction efficiency, step economy, and substrate scope. The information is targeted towards researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthetic route for their specific needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of dibenzoxepin scaffolds has been approached through several key strategies, each with its own set of advantages and limitations. The following table summarizes the quantitative data from recent studies to provide a clear comparison of their efficiencies.

Synthetic StrategyKey Reagents/CatalystsTypical Reaction ConditionsYield (%)StrengthsLimitations
Ring-Closing Metathesis (RCM) Grubbs or Hoveyda-Grubbs catalysts (G II or HG II)High dilution (0.001 M) to prevent dimerization78-96%[1]Excellent yields, good functional group tolerance.[1]Requires synthesis of di-vinyl precursors, high catalyst cost.
Intramolecular C–H Hydroarylation FeCl₃Dichloroethane (DCE), reflux65-97%[1]Low-cost and non-toxic catalyst, good to excellent yields.[1]Can be sensitive to electronic effects of substituents.[1]
Intramolecular SNAr Sodium azide (NaN₃) or a base like Cs₂CO₃DMSO, 120 °C or microwave irradiationModerate to goodTransition-metal-free options available, good for specific substitutions.Can require harsh conditions and specific substrate activation.[2][3]
McMurry Reaction TiCl₄, ZnTetrahydrofuran (THF), reflux53-55%[2][3][4]A direct method for coupling two carbonyl groups.Moderate yields, sensitive to steric hindrance.
Ullmann-Type Coupling Copper(I) iodide (CuI), Salox (ligand), Cs₂CO₃Acetonitrile (MeCN), 80 °C69-85% (for diaryl ether precursor)[1]A classic and reliable method for C-O bond formation.Can require high temperatures and stoichiometric copper.
Copper-Catalyzed C-H Functionalization/Ring Expansion Cu(OTf)₂, bipyridine (bpy), (PhCO₂)₂MeCN, room temperature36-75%[1]Novel method utilizing C-H activation.Moderate and variable yields.[1]
Cascade Reaction (Knoevenagel Condensation) Piperidine or ᵗBuOKDMF, room temperature to 110 °C45-81%[1]Forms multiple bonds in a single operation, increasing complexity efficiently.Yields can be moderate and optimization may be required.

Experimental Protocols for Key Syntheses

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are protocols for some of the key methods discussed.

Protocol 1: Synthesis via Ring-Closing Metathesis (RCM)

This protocol is based on the work described by Jana and coworkers, utilizing a second-generation Hoveyda-Grubbs catalyst.[1]

Step 1: Synthesis of the Diaryl Ether Precursor

  • To a solution of 2-vinylphenol (1.0 mmol) and iodo-2-vinylbenzene (1.2 mmol) in acetonitrile (5 mL), add CuI (0.05 mmol), Salox (0.02 mmol), Cs₂CO₃ (2.0 mmol), and 4 Å molecular sieves (250 mg).[1]

  • Heat the reaction mixture at 80 °C for 12-36 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diaryl ether precursor (yields typically 69-85%).[1]

Step 2: Ring-Closing Metathesis

  • In a flask equipped with a reflux condenser, dissolve the diaryl ether precursor (1.0 mmol) in dry, degassed dichloromethane (DCM) under an inert atmosphere to achieve a high dilution condition (0.001 M).[1]

  • Add the second-generation Hoveyda-Grubbs catalyst (HG II) (5 mol%).

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the dibenzo[b,f]oxepine (yields typically 90-96%).[1]

Protocol 2: Synthesis via Intramolecular McMurry Reaction

This protocol is adapted from the work of Tapia and coworkers.[2][3][4]

Step 1: Synthesis of the o-Phenoxybenzaldehyde Precursor

  • To a solution of a salicylaldehyde (1.0 mmol) and a fluorobenzaldehyde (1.2 mmol) in DMSO, add Cs₂CO₃ (1.5 mmol).

  • Heat the mixture in a microwave reactor at 120 °C for 30 minutes.[2]

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the diaryl ether precursor (yields typically 80-82%).[2]

Step 2: Intramolecular McMurry Reaction

  • To a stirred suspension of zinc powder (3.0 mmol) in anhydrous THF (40 mL) under an argon atmosphere at -5 °C, slowly add TiCl₄ (1.5 mmol).[2]

  • Allow the mixture to warm to room temperature and then heat at reflux for 2.5 hours.

  • Cool the reaction and quench with a saturated NH₄Cl solution.

  • Extract the mixture with CH₂Cl₂ (3 x 20 mL).

  • Dry the combined organic layers over MgSO₄ and concentrate.

  • Purify the crude material by flash chromatography (hexanes) to give the dibenzo[b,f]oxepin (yields typically 53-55%).[2]

Visualizing the Synthetic Pathways

To better illustrate the synthetic strategies, the following diagrams outline the general workflows for the key reactions discussed.

G cluster_rcm Ring-Closing Metathesis (RCM) Pathway di_vinyl Di-vinyl ether precursor hg2 Hoveyda-Grubbs II Catalyst di_vinyl->hg2 dibenzoxepin_rcm Dibenzo[b,f]oxepine hg2->dibenzoxepin_rcm High Yield (90-96%)

Caption: General workflow for Ring-Closing Metathesis.

G cluster_mcmurry Intramolecular McMurry Reaction Pathway dialdehyde Diaryl ether dialdehyde ticl4_zn TiCl₄ / Zn dialdehyde->ticl4_zn dibenzoxepin_mcmurry Dibenzo[b,f]oxepine ticl4_zn->dibenzoxepin_mcmurry Moderate Yield (53-55%)

Caption: General workflow for the McMurry Reaction.

G cluster_hydroarylation Intramolecular C-H Hydroarylation Pathway alkyne_precursor o-Phenoxy diarylacetylene fecl3 FeCl₃ Catalyst alkyne_precursor->fecl3 dibenzoxepin_hydro Dibenzo[b,f]oxepine fecl3->dibenzoxepin_hydro Good to Excellent Yield (65-97%)

References

Safety Operating Guide

Navigating the Disposal of 3-Fluorodibenz[b,e]oxepin-11(6H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3-Fluorodibenz[b,e]oxepin-11(6H)-one, a structured and compliant disposal process is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

Hazard Profile and Regulatory Context

In the United States, the disposal of such chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] If the compound is a controlled substance, the Drug Enforcement Administration (DEA) also has specific regulations for its disposal.[9][10] It is crucial to manage this compound as a hazardous waste unless determined otherwise by a qualified professional.

Quantitative Hazard Data Summary

The following table summarizes the pertinent hazard information extrapolated from related chemical compounds. This data should be used to inform handling and disposal procedures.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement CodesSource
Acute Toxicity, OralH301: Toxic if swallowedP264, P270, P301+P316, P321, P330, P405, P501[1][4][5]
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362[1]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn childP201, P202, P280, P308+P313, P405, P501[1]
Specific Target Organ Toxicity (Single Exposure)H370: Causes damage to organsP260, P264, P270, P307+P311, P321, P405, P501[1]
Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposureP260, P314, P501[1]
Hazardous to the Aquatic Environment, AcuteH400: Very toxic to aquatic lifeP273, P391, P501[1]
Hazardous to the Aquatic Environment, ChronicH410: Very toxic to aquatic life with long lasting effectsP273, P391, P501[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety glasses with side shields or goggles, nitrile or butyl rubber gloves, and a lab coat.[2][5]

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][5]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the area where the compound is handled.[2][5]

2. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, empty containers).

  • Segregate this hazardous waste from non-hazardous waste streams.[11]

3. Waste Collection and Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[10][11] The container must be compatible with the chemical.

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").[11]

  • Keep the waste container securely closed except when adding waste.[8][11]

4. Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.[12]

  • The storage area should be away from incompatible materials.[5]

5. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[6][13]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[6][10]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7][8]

6. Empty Container Management:

  • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing, the container may be disposed of as non-hazardous waste, but it is best to deface the label.[14]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Stream (Pure Compound, Solutions, Contaminated Materials) ppe->identify segregate Segregate as Hazardous Waste identify->segregate empty_container Decontaminate Empty Container (Triple Rinse) identify->empty_container Is it an empty container? containerize Collect in Labeled, Leak-Proof Container segregate->containerize store Store in Designated Secondary Containment Area containerize->store contact_ehs Contact EHS for Pickup by Licensed Contractor store->contact_ehs disposal Final Disposal via Incineration contact_ehs->disposal dispose_rinsate Collect Rinsate as Hazardous Waste empty_container->dispose_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous empty_container->dispose_container dispose_rinsate->containerize

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.